Bpv(phen) trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17KN2O8V |
|---|---|
Molecular Weight |
407.31 g/mol |
InChI |
InChI=1S/C12H8N2.K.2H2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;3*1H2;;/q;+1;;;;;;;/p-1 |
InChI Key |
ODPOJFPIISACEU-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of BpV(phen) Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
BpV(phen) trihydrate, a synthetic vanadium compound, has garnered significant attention in biomedical research for its potent inhibitory effects on protein tyrosine phosphatases (PTPs), most notably the tumor suppressor PTEN (phosphatase and tensin homolog). This technical guide provides a comprehensive overview of the chemical and biological properties of this compound. It details its physicochemical characteristics, inhibitory activities, and its mechanism of action through the modulation of the critical PI3K/Akt signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
This compound is a coordination complex of vanadium. Its core structure consists of a vanadium atom coordinated to a 1,10-phenanthroline (B135089) ligand, two peroxo groups, and an oxo group. The compound crystallizes with three molecules of water, leading to its trihydrate form.
| Property | Value | Reference |
| Chemical Formula | C12H14KN2O8V | [1] |
| Molecular Weight | 404.29 g/mol | [1] |
| CAS Number | 171202-16-7 | [1] |
| Appearance | Yellow to orange solid | [1] |
| Purity | ≥98.0% (by NMR) | [1] |
Biological Activity and Inhibitory Profile
The primary biological activity of this compound stems from its potent inhibition of protein tyrosine phosphatases. It exhibits high selectivity for PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.
| Target | IC50 (nM) | Reference |
| PTEN | 38 | [2] |
| PTP-β | 343 | [2] |
| PTP-1B | 920 | [2] |
Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation
PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, facilitates the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of Akt triggers a cascade of downstream events that promote cell survival, growth, and proliferation.
Experimental Protocols
Synthesis of this compound
PTEN Inhibition Assay
A detailed, step-by-step protocol for determining the IC50 of this compound against PTEN is not fully described in the reviewed literature. However, a general procedure can be outlined based on common enzymatic assays.
-
Reagents and Materials:
-
Recombinant human PTEN enzyme
-
PIP3 substrate (e.g., water-soluble diC8-PIP3)
-
Malachite green-based phosphate (B84403) detection reagent
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 100 mM NaCl, 0.25 mg/mL BSA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the PTEN enzyme to each well of the microplate, followed by the this compound dilutions.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Akt Phosphorylation
This protocol describes the analysis of Akt phosphorylation in a cancer cell line (e.g., a PTEN-positive line) following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
Spectroscopic and Crystallographic Analysis
Detailed experimental protocols for the 51V NMR and X-ray crystallographic analysis of this compound are not available in the public literature. These analyses would typically be performed by specialized analytical laboratories.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for characterizing the activity of a PTEN inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of the tumor suppressor PTEN. Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for studying cellular processes regulated by this pathway and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of its chemical and biological properties, along with generalized experimental approaches for its study. Further research to elucidate detailed synthetic and analytical protocols would be beneficial to the scientific community.
References
Unraveling the Intricate Mechanisms of BpV(phen) Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BpV(phen) trihydrate, a potent bisperoxovanadium compound, has garnered significant attention in biomedical research due to its multifaceted mechanism of action. Primarily recognized as a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly the tumor suppressor PTEN, this compound exhibits profound effects on critical cellular signaling pathways.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates. Its insulin-mimetic properties, alongside its ability to induce programmed cell death and modulate autophagy, underscore its therapeutic potential and complexity.[4][5]
Core Mechanism of Action: Potent Inhibition of Protein Tyrosine Phosphatases
This compound functions as a powerful inhibitor of several protein tyrosine phosphatases, with a particularly high affinity for Phosphatase and Tensin Homolog (PTEN).[1][2][6] The inhibitory action of BpV(phen) is attributed to its vanadium core, which acts as a phosphate (B84403) analog, effectively blocking the active site of PTPs.[3] This inhibition is reversible and is achieved through the formation of an oxidative disulfide bridge within the PTEN enzyme (Cys124-Cys71).[3]
Quantitative Inhibitory Potency
The inhibitory efficacy of this compound against key PTPs has been quantified, demonstrating its potent and somewhat selective nature.
| Target Phosphatase | IC50 Value |
| PTEN | 38 nM |
| PTP-β | 343 nM |
| PTP-1B | 920 nM |
Table 1: Inhibitory potency (IC50 values) of this compound against various protein tyrosine phosphatases.[1][2][6]
Modulation of the PI3K/Akt Signaling Pathway
The primary consequence of PTEN inhibition by this compound is the upregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. PTEN is a crucial negative regulator of this pathway, and its inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[7] This, in turn, promotes the phosphorylation and activation of Akt, a serine/threonine kinase that governs a multitude of cellular processes, including cell survival, growth, and proliferation.[4][8]
Insulin-Mimetic Properties
This compound exhibits insulin-mimetic effects by directly activating the insulin (B600854) receptor kinase (IRK).[5] This activation is IRK-dependent and leads to the autophosphorylation of the receptor, initiating the downstream insulin signaling cascade.[5][9] This includes the tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and the subsequent activation of PI3K, further amplifying the signal through the PI3K/Akt pathway.[5] Interestingly, BpV(phen) can activate mitogen-activated protein kinase (MAPK) in an IRK-independent manner.[5][10]
Induction of Apoptosis and Pyroptosis
Contrary to its pro-survival signaling through the PI3K/Akt pathway, this compound has also been demonstrated to induce programmed cell death, specifically apoptosis and pyroptosis, in a dose-dependent manner.[4] Treatment with BpV(phen) leads to a reduction in cell viability and the cleavage of PARP, a hallmark of apoptosis.[4] Furthermore, it induces the activation of caspase-1 and the release of lactate (B86563) dehydrogenase (LDH), indicative of pyroptosis.[4]
Regulation of Autophagy
This compound has a complex and somewhat paradoxical effect on autophagy. While PTEN inhibition is generally associated with the activation of autophagy, BpV(phen) has been shown to block autophagosomal degradation.[4][11] This occurs through a novel mechanism independent of its PTEN inhibitory activity. BpV(phen) enhances the ubiquitination and subsequent proteasomal degradation of the autophagy receptor p62 (sequestosome 1).[4][11] The reduction in p62 levels disrupts its interaction with histone deacetylase 6 (HDAC6), leading to HDAC6 activation.[4][11] Activated HDAC6 deacetylates α-tubulin, which impairs the stability of microtubules necessary for the fusion of autophagosomes with lysosomes.[4][11] This blockade of autophagy flux can lead to cellular stress and contribute to the induction of apoptosis and pyroptosis.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to study the effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental systems.
Cell Culture and Treatment
-
Cell Lines: HeLa, Mouse Embryonic Fibroblasts (MEFs), HTC rat hepatoma cells.[4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution is prepared by dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).[4] Fresh dilutions in culture medium are made for each experiment.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for specified durations (e.g., 24 to 48 hours) depending on the assay.[4][5]
Western Blot Analysis for Protein Phosphorylation and Expression
-
Objective: To assess the levels of total and phosphorylated proteins (e.g., Akt, PARP) and the expression of other proteins of interest (e.g., p62, LC3-II).[4]
-
Methodology:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-p62, anti-PARP) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
-
Objective: To determine the effect of this compound on cell viability.[4]
-
Methodology (MTT Assay):
-
Cells are seeded in a 96-well plate and treated with this compound for the desired time.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
In Vivo Animal Studies
-
Objective: To evaluate the in vivo effects of this compound.[6]
-
Methodology:
-
Animal models, such as male BALB/c nude mice, are used.[6]
-
This compound is administered via intraperitoneal injection at a specified dosage (e.g., 5 mg/kg daily).[6]
-
Tumor volume or other relevant physiological parameters are monitored over the course of the treatment period.[6]
-
All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Conclusion
The mechanism of action of this compound is complex and multifaceted, extending beyond its well-established role as a PTEN inhibitor. Its ability to activate the PI3K/Akt pathway, mimic insulin signaling, induce programmed cell death, and modulate autophagy through a novel p62-HDAC6-dependent mechanism highlights its potential as a versatile pharmacological tool and a lead compound for drug development. A thorough understanding of these intricate mechanisms is crucial for harnessing its therapeutic potential while mitigating potential off-target effects. Further research is warranted to fully elucidate the interplay between these diverse signaling pathways and to explore the clinical applications of this potent compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phosphatidylinositol 3'-kinase and p70s6k are required for insulin but not bisperoxovanadium 1,10-phenanthroline (bpV(phen)) inhibition of insulin-like growth factor binding protein gene expression. Evidence for MEK-independent activation of mitogen-activated protein kinase by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
BpV(phen) Trihydrate: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of bpv(phen) (B1663088) trihydrate, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN). This document details its chemical properties, mechanism of action, and provides structured experimental protocols for its application in research settings.
Core Compound Information
CAS Number: 171202-16-7[1][2][3][4]
BpV(phen) trihydrate, also known as Bisperoxovanadium(phen) trihydrate, is a well-characterized inhibitor of protein tyrosine phosphatases (PTPs), with particular potency against PTEN.[1][5] Its ability to modulate the critical PTEN/PI3K/Akt signaling pathway has made it a valuable tool in cancer research, neurobiology, and the study of insulin (B600854) signaling.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄KN₂O₈V | [2] |
| Molecular Weight | 404.29 g/mol | [2] |
| Appearance | Yellow to orange solid | [2] |
| Solubility | Soluble in water and DMSO | [6] |
Mechanism of Action: The PTEN/PI3K/Akt Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of PTEN, a critical tumor suppressor that acts as a negative regulator of the PI3K/Akt signaling pathway. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus antagonizing the activity of phosphoinositide 3-kinase (PI3K).
By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream effector proteins, influencing a wide range of cellular processes including cell growth, proliferation, survival, and metabolism.
Below is a diagram illustrating the core signaling pathway affected by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against several protein tyrosine phosphatases.
| Target | IC₅₀ | Reference |
| PTEN | 38 nM | |
| PTP-β | 343 nM | |
| PTP-1B | 920 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PTEN Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on PTEN.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
DiC8-Phosphatidylinositol 3,4,5-trisphosphate (DiC8-PIP3) or other suitable substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare the assay buffer and a working solution of recombinant PTEN enzyme in the assay buffer. Prepare serial dilutions of this compound in DMSO.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the PTEN enzyme solution to each well. Add the serially diluted this compound or vehicle (DMSO) to the respective wells. Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., DiC8-PIP3) to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of free phosphate released according to the manufacturer's instructions of the Malachite Green Phosphate Assay Kit.
-
Data Analysis: Calculate the percentage of PTEN inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates following treatment with this compound, a key indicator of PTEN inhibition in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Prepare the samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes. Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
This technical guide provides a foundational understanding and practical protocols for utilizing this compound in a research setting. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Bpv(phen) Trihydrate: A Technical Guide on its Molecular Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bpv(phen), a potent inhibitor of protein tyrosine phosphatases (PTPs), has garnered significant attention in biomedical research for its insulin-mimetic properties and potential as an anti-cancer agent. This technical guide provides a detailed overview of the molecular weight of its common trihydrate form, alongside hypothetical experimental frameworks relevant to its study in a research and development context.
Core Molecular Data: Bpv(phen) Trihydrate
Bpv(phen) is the common abbreviation for Potassium Bisperoxo(1,10-phenanthroline)oxovanadate(V). In its crystalline form, it often incorporates three water molecules, referred to as this compound. Accurate molecular weight is a critical parameter for all experimental work, ensuring precise concentration calculations for solutions and quantitative analysis.
The chemical formula for this compound is K[VO(O₂)₂(C₁₂H₈N₂)]·3H₂O .
The molecular weight is the sum of the atomic weights of all atoms in the molecular formula.[1] The calculation for this compound is detailed below.
| Element | Symbol | Atomic Weight ( g/mol ) | Quantity | Total Mass ( g/mol ) |
| Carbon | C | 12.011 | 12 | 144.132 |
| Hydrogen | H | 1.008 | 14 | 14.112 |
| Nitrogen | N | 14.007[2][3] | 2 | 28.014 |
| Oxygen | O | 15.999[4] | 7 | 111.993 |
| Vanadium | V | 50.9415 | 1 | 50.9415 |
| Potassium | K | 39.0983[4] | 1 | 39.0983 |
| Total | 388.2908 |
Note: The total mass above represents the anhydrous molecule plus three water molecules. The molecular formula provided by some suppliers is C₁₂H₈N₂O₅V • K+(H₂O)₃, which yields a formula weight of approximately 404.3 g/mol . This discrepancy can arise from different conventions in representing the peroxo ligands. For precise experimental work, refer to the lot-specific information provided by the supplier.
Illustrative Experimental Protocols
Disclaimer: The following protocols are illustrative examples and not definitive procedures. They should be adapted and optimized based on specific laboratory conditions and research objectives.
-
Preparation of Vanadate Solution: Dissolve Vanadium pentoxide (V₂O₅) in a chilled aqueous solution of 30% hydrogen peroxide (H₂O₂) under constant stirring in an ice bath. This reaction is exothermic and must be controlled.
-
Ligand Addition: In a separate vessel, dissolve 1,10-phenanthroline (B135089) in ethanol (B145695). Slowly add this ethanolic solution to the peroxide-vanadate mixture.
-
Complex Formation: Add a saturated aqueous solution of potassium hydroxide (B78521) (KOH) dropwise to the reaction mixture to facilitate the precipitation of the potassium salt.
-
Crystallization: Allow the mixture to stir at room temperature. The yellow crystalline product, this compound, will precipitate out of the solution.
-
Purification: Filter the crystals, wash with cold ethanol and diethyl ether, and then dry under a vacuum.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent, such as water or DMSO, at a concentration of 10 mM.
-
Enzyme Reaction: In a 96-well plate, combine recombinant PTEN enzyme with a fluorescently-labeled substrate (e.g., PIP₃) in an appropriate reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the Bpv(phen) stock solution to the wells to achieve a range of final concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence at regular intervals. The rate of substrate dephosphorylation is inversely proportional to the fluorescence signal.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualization of Pathways and Workflows
Visual models are essential for conceptualizing the complex biological interactions and experimental processes involved in studying compounds like Bpv(phen).
Caption: A simplified signaling pathway illustrating Bpv(phen)'s inhibitory action on PTEN.
Caption: An experimental workflow for assessing the effect of Bpv(phen) on Akt phosphorylation.
References
Bpv(phen) Trihydrate: A Technical Guide to Solubility and Stability for the Research Professional
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Bpv(phen) trihydrate, a potent inhibitor of protein tyrosine phosphatases (PTPs) and PTEN. Understanding these fundamental physicochemical properties is critical for its effective use in preclinical research and for the development of potential therapeutic applications. This document outlines solubility data in various common laboratory solvents, discusses stability considerations for both solid and solution forms, and provides detailed experimental protocols for assessing these characteristics.
Physicochemical Properties and Solubility
This compound, also known as Potassium Bisperoxo(1,10-phenanthroline)oxovanadate(V) trihydrate, is an organometallic compound with significant insulin-mimetic, anti-proliferative, and pro-apoptotic activities.[1][2][3][4][5] Its utility in experimental settings is highly dependent on its solubility and the stability of the resulting solutions.
Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.
| Solvent | Concentration | Observations | Citations |
| Water (H₂O) | 20 mg/mL | Clear solution | [6] |
| Water (H₂O) | 5 mg/mL | - | [7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | - | [8] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | - | [8] |
| Aqueous Buffer | 25 mg/mL (61.84 mM) | Requires sonication and warming for a clear solution | [1][2] |
Note: Discrepancies in reported aqueous solubility may be due to variations in experimental conditions or the hydration state of the compound. It is recommended to determine the solubility under specific experimental conditions.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling, as degradation can impact its biological activity and lead to inconsistent experimental results.
Solid-State Stability
In its solid, crystalline form, this compound is relatively stable when stored under appropriate conditions.[8] It is recommended to store the solid compound at -20°C, protected from light.[6][8] Under these conditions, the compound is reported to be stable for at least four years.[8]
Solution Stability
This compound is known to be unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[3][7][9]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[8]
-
Stock Solutions: If stock solutions are necessary, they can be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1] These solutions should be sealed to protect from moisture.[1] When preparing stock solutions in organic solvents, it is advisable to purge the solvent with an inert gas.[8]
Degradation Pathways
The degradation of this compound can occur under various conditions. While specific degradation products are not extensively detailed in the available literature, forced degradation studies under ICH guidelines (acid, base, oxidation, heat, light) would be necessary to fully characterize its degradation profile.[10][11] Bpv(phen) has been shown to impact cellular pathways involved in apoptosis and autophagy, suggesting that its degradation could potentially alter these biological activities.[12][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC with UV detector or other suitable analytical method
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total weight of the vial and compound.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.
-
Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
Protocol for Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
pH meter
-
HPLC with a photodiode array (PDA) detector or mass spectrometer (MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, and sample at various time points.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial and place it in an oven at an elevated temperature (e.g., 70°C).
-
Expose a solution of this compound to the same thermal stress.
-
Sample at various time points and analyze.
-
-
Photolytic Degradation:
-
Expose both solid and solution samples of this compound to light in a photostability chamber according to ICH guidelines.
-
Maintain a control sample in the dark.
-
Sample at various time points and analyze.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradation products. LC-MS can be used for the identification of degradation products.
-
Quantify the amount of this compound remaining and the percentage of degradation.
-
Visualizations
Signaling Pathways of Bpv(phen)
Bpv(phen) is a well-established inhibitor of PTEN, a phosphatase that antagonizes the PI3K/Akt signaling pathway. By inhibiting PTEN, Bpv(phen) promotes the activation of Akt, which in turn regulates numerous cellular processes, including cell survival, proliferation, and metabolism.
Caption: Bpv(phen) signaling pathway via PTEN inhibition.
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a general workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.
Caption: General workflow for solubility and stability testing.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. The provided data tables, stability profile, and detailed experimental protocols serve as a valuable resource for researchers. Adherence to these guidelines for handling and storage will help ensure the integrity of the compound and the reproducibility of experimental results. For drug development professionals, this guide underscores the importance of early and thorough characterization of physicochemical properties to inform formulation development and stability testing strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arctomsci.com [arctomsci.com]
- 6. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
bpV(phen) Trihydrate as an Insulin-Mimetic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of bisperoxo(1,10-phenanthroline)oxovanadate(V) trihydrate, commonly known as bpV(phen) trihydrate, a potent insulin-mimetic agent. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its insulin-mimetic effects primarily through the potent inhibition of protein tyrosine phosphatases (PTPs), with a particularly high affinity for Phosphatase and Tensin Homolog (PTEN).[1][2][3][4][5][6] By inhibiting these phosphatases, this compound prevents the dephosphorylation of key signaling molecules, leading to the sustained activation of the insulin (B600854) signaling pathway, even in the absence of insulin.
The primary molecular target is the inhibition of PTPs that negatively regulate the insulin receptor kinase (IRK).[7] Inhibition of these PTPs leads to hyperphosphorylation and activation of the IRK, initiating a downstream signaling cascade.[1][2] A critical target in this cascade is PTEN, a lipid phosphatase that antagonizes the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8] The inhibition of PTEN by this compound is a key mechanism for its insulin-mimetic and pro-survival effects.[9] This inhibition is caused by the formation of a reversible oxidative disulfide bridge between Cys124 and Cys71 residues of PTEN.[9]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Phosphatase | IC50 Value (nM) | Source(s) |
| PTEN | 38 | [1][2][3][4][6][10] |
| PTP-β | 343 | [1][2][3][4][6] |
| PTP-1B | 920 | [1][2][3][4][6] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Concentration | Duration | Observed Effect | Source(s) |
| H9c2 Cardiomyoblasts | 5 µM | 24.5 hours | Increased apoptosis in H/R-injured cells | [1][2][4] |
| H9c2 Cardiomyoblasts | 1-10 µM | 24 hours | No decrease in cell viability | [11] |
| HTC-IR Rat Hepatoma Cells | 0.1 mM | 30 minutes | Increased IRK activity and tyrosine phosphorylation | [7][12] |
Table 3: In Vivo Efficacy
| Animal Model | Administration Route | Effective Dose | Effect | Source(s) |
| Male BALB/c Nude Mice | Intraperitoneal | 5 mg/kg (daily for 38 days) | Significant reduction in average tumor volume | [4] |
| Insulin-deprived BB Rats | Subcutaneous | 36 µmol/kg body wt (b.i.d. for 3 days) | Decrease in fasting plasma glucose levels | [13] |
| Rats | Intravenous | 0.32 µmol/100 g body wt | 50% of maximal hypoglycemic effect | [14] |
Signaling Pathway
The primary signaling pathway activated by this compound is the PI3K/Akt pathway, which is central to insulin's metabolic effects. The following diagram illustrates this cascade.
Caption: this compound insulin-mimetic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the insulin-mimetic effects of this compound.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt (a key downstream effector of PI3K) in response to this compound treatment.
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., H9c2 or 3T3-L1) to achieve 70-80% confluency. Prior to treatment, serum-starve the cells for 4-24 hours. Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate controls.[15][16][17][18][19]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[20][21]
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[20][21][23]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies for phosphorylated Akt (e.g., Ser473) and total Akt overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21][22][23]
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify band intensities using densitometry. Normalize the phosphorylated Akt signal to the total Akt signal.[20][21][23]
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes, a standard model for studying insulin sensitivity.
Caption: Workflow for a radioactive glucose uptake assay.
Detailed Steps:
-
3T3-L1 Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol involving IBMX, dexamethasone, and insulin.[24][25]
-
Treatment: Treat the differentiated adipocytes with various concentrations of this compound for the desired duration.
-
Glucose Uptake Assay:
-
Wash cells twice with serum-free DMEM.
-
Pre-incubate in serum-free DMEM for 2.5 hours.
-
Add fresh serum-free DMEM containing bpV(phen) or insulin for 60 minutes.
-
Aspirate the medium and add uptake buffer (PBS, pH 7.4) containing 0.05 mM 2-deoxyglucose and 0.01 µCi/ml [U-14C]-2-deoxyglucose.
-
Incubate for 10 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with PBS containing 1% Triton X-100.
-
Measure the radioactivity in the lysate using liquid scintillation counting.[24]
-
GLUT4 Translocation Assay
This assay visualizes and quantifies the movement of GLUT4 from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.
Caption: Workflow for a GLUT4 translocation assay.
Detailed Steps:
-
Cell Line and Culture: Utilize a cell line stably expressing a fluorescently tagged GLUT4, such as CHO-HIRc-myc-GLUT4eGFP.[26][27][28]
-
Treatment: Treat the cells with this compound or insulin for a short period (e.g., 5-30 minutes) to induce GLUT4 translocation.
-
Fixation and Imaging: Fix the cells and acquire fluorescence images. The translocation is observed as a movement of GFP fluorescence from a perinuclear location to the plasma membrane.[26][28]
-
Quantitative Analysis: Quantify the translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm or perinuclear region.[27]
Conclusion
This compound is a valuable research tool for studying insulin signaling and as a potential therapeutic agent for conditions characterized by insulin resistance. Its potent inhibitory activity against PTEN and other PTPs effectively mimics the downstream effects of insulin, leading to enhanced glucose uptake and metabolism. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery. Further investigation into the in vivo efficacy, tissue-specific effects, and long-term safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. bpV(phen) | CAS 42494-73-5 | PTP/PTEN 抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. mdpi.com [mdpi.com]
- 10. bpV(phen) [merckmillipore.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo insulin mimetic effects of pV compounds: role for tissue targeting in determining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 17. Plumbagin protects H9c2 cardiomyocytes against TBHP-induced cytotoxicity by alleviating ROS-induced apoptosis and modulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition [frontiersin.org]
- 19. Frontiers | Untargeted Metabolomics Studies of H9c2 Cardiac Cells Submitted to Oxidative Stress, β-Adrenergic Stimulation and Doxorubicin Treatment: Investigation of Cardiac Biomarkers [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jabonline.in [jabonline.in]
- 25. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 26. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide to the Biological Activities of BpV(phen) Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
BpV(phen) trihydrate, a bisperoxovanadium compound, has emerged as a potent and multifaceted molecule with significant biological activities. Primarily recognized as a powerful inhibitor of protein tyrosine phosphatases (PTPs), particularly Phosphatase and Tensin Homolog (PTEN), it exerts profound effects on numerous cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanism of action, quantitative inhibitory data, and its demonstrated effects as an insulin-mimetic, anti-cancer, anti-diabetic, anti-inflammatory, and anti-parasitic agent. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Potent Inhibition of Protein Tyrosine Phosphatases
The primary mechanism underlying the diverse biological effects of this compound is its potent inhibition of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases. This compound acts as a transition-state analog for the dephosphorylation reaction, effectively blocking the active site of PTPs.
Its most notable target is the tumor suppressor PTEN, a dual-specificity phosphatase that dephosphorylates both proteins and lipids. The inhibition of PTEN's lipid phosphatase activity is a key event, leading to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This, in turn, activates the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4][5]
This compound also exhibits inhibitory activity against other PTPs, including PTP1B and PTP-β, albeit with lower potency compared to PTEN.[1][2][3][4] The inhibition of PTP1B, a negative regulator of the insulin (B600854) receptor, contributes significantly to the insulin-mimetic properties of the compound.
Quantitative Data on Inhibitory Potency
The inhibitory potency of this compound against key PTPs has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its high affinity for PTEN.
| Target Phosphatase | IC50 Value (nM) |
| PTEN | 38[1][2][3][6][7] |
| PTP-β | 343[1][2][3] |
| PTP-1B | 920[1][2][3] |
Key Biological Activities and Therapeutic Potential
The potent inhibition of PTEN and other PTPs by this compound translates into a wide spectrum of biological activities with significant therapeutic potential.
Insulin-Mimetic and Anti-Diabetic Effects
This compound mimics the effects of insulin by inhibiting PTP1B, a key negative regulator of the insulin receptor.[8][9] Inhibition of PTP1B leads to the hyperphosphorylation and activation of the insulin receptor kinase (IRK), even in the absence of insulin.[9][10] This activation triggers the downstream insulin signaling cascade, promoting glucose uptake and utilization, and suppressing gluconeogenesis.[8] These insulin-mimetic properties suggest its potential as a therapeutic agent for diabetes.[11]
Signaling Pathway: this compound's Insulin-Mimetic Action
Caption: this compound inhibits PTP1B, leading to insulin receptor activation.
Anti-Cancer Activity
By inhibiting the tumor suppressor PTEN, this compound can paradoxically exhibit anti-cancer properties in certain contexts. The sustained activation of the PI3K/Akt pathway can lead to the induction of apoptosis (programmed cell death) in some cancer cell lines.[1][2][3] Furthermore, BpV(phen) has been shown to possess anti-angiogenic and anti-tumor activity in vivo.[1][2][3] For instance, in a mouse model with PC-3 human prostate cancer xenografts, daily intraperitoneal injections of BpV(phen) (5 mg/kg) for 38 days resulted in a significant reduction in average tumor volume.
The compound can also induce cell cycle arrest at the G2/M transition in neuroblastoma and glioma cells.[6][7]
Signaling Pathway: this compound's Pro-Apoptotic Effect
Caption: Inhibition of PTEN by BpV(phen) can lead to apoptosis in cancer cells.
Anti-Inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory and immunomodulatory properties. It can strongly induce the secretion of a large number of chemokines and pro-inflammatory cytokines, and it activates a Th1-type immune response, characterized by the production of IL-12 and IFN-γ.[1][2][3] This suggests its potential in modulating immune responses in various diseases.
Anti-Parasitic Activity
This compound has been shown to inhibit the proliferation of the protozoan parasite Leishmania in vitro.[1][2][3] This anti-parasitic activity opens up avenues for its investigation as a potential treatment for leishmaniasis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Experimental Workflow: General Protocol for In Vitro Kinase/Phosphatase Assays
Caption: A generalized workflow for in vitro enzyme inhibition assays.
PTEN and PTP1B Inhibition Assays
Objective: To determine the in vitro inhibitory effect of this compound on PTEN and PTP1B phosphatase activity.
Materials:
-
Recombinant human PTEN or PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
This compound
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilutions, and the recombinant enzyme.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a specific cell line (e.g., H9c2 cardiac myoblasts).
Materials:
-
H9c2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed H9c2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24.5 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express the cell viability as a percentage of the untreated control.
Apoptosis Assay (Cytochrome C Release)
Objective: To determine if this compound induces apoptosis by measuring the release of cytochrome c from the mitochondria into the cytoplasm.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer for cytosolic and mitochondrial fractionation
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against cytochrome c.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. An increased level of cytochrome c in the cytosolic fraction of treated cells is indicative of apoptosis.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., PC-3 prostate cancer cells)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or the vehicle control to the respective groups daily for a specified period (e.g., 38 days).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent PTP inhibitor with a wide range of biological activities that hold significant promise for therapeutic applications. Its ability to modulate key signaling pathways, particularly the PI3K/Akt/mTOR pathway, through the inhibition of PTEN and PTP1B, underpins its insulin-mimetic, anti-cancer, and immunomodulatory effects. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted actions of this compound and to accelerate its potential translation into clinical practice. Further investigation is warranted to fully elucidate its mechanisms of action in different disease contexts and to optimize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.2. MTT Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome c release assay and western blot [bio-protocol.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
The Role of Bpv(phen) Trihydrate in Apoptosis: A Technical Guide
Executive Summary: Bpv(phen) trihydrate, a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly the tumor suppressor PTEN, has emerged as a significant modulator of programmed cell death. This document provides an in-depth technical overview of the molecular mechanisms through which Bpv(phen) induces apoptosis. It primarily functions by inhibiting PTEN, thereby activating the PI3K/Akt signaling cascade, which paradoxically can lead to apoptosis under specific cellular contexts. Furthermore, Bpv(phen) exhibits concentration-dependent effects on the MAPK signaling pathways, promoting apoptosis at higher concentrations by activating stress kinases JNK and p38. A novel mechanism involves its disruption of autophagy, leading to oxidative stress, lysosomal rupture, and subsequent cell death through both apoptosis and pyroptosis. This guide synthesizes the current understanding, presents quantitative data, details key experimental protocols, and visualizes the complex signaling networks involved, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Potassium bisperoxo(1,10-phenanthroline)oxovanadate trihydrate, commonly known as this compound, is a peroxovanadium compound recognized for its insulin-mimetic properties and its potent inhibition of protein tyrosine phosphatases (PTPs).[1] Its inhibitory action is particularly selective for the Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[2] Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] The ability of Bpv(phen) to induce apoptosis has positioned it as a compound of interest for anti-tumor and anti-parasitic research.[4] This guide elucidates the primary and secondary signaling pathways that Bpv(phen) modulates to execute its pro-apoptotic effects.
Core Mechanism: PTEN Inhibition and the PI3K/Akt Pathway
The principal mechanism of Bpv(phen) action is the potent inhibition of PTEN.[5] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K pathway, a central regulator of cell survival, growth, and proliferation.[6] By inhibiting PTEN, Bpv(phen) causes an accumulation of PIP3, leading to the subsequent phosphorylation and activation of Akt (also known as Protein Kinase B).[1]
While the PI3K/Akt pathway is traditionally viewed as a pro-survival cascade, its sustained hyperactivation can trigger apoptosis in certain contexts, often through feedback mechanisms or crosstalk with other pathways. Bpv(phen)-mediated PTEN inhibition reactivates the PI3K/Akt pathway, which in turn can modulate downstream apoptosis regulators.[7] This includes the phosphorylation and inactivation of pro-apoptotic proteins like Bad. Inactivated Bad can no longer sequester anti-apoptotic Bcl-2 family proteins, which then act to preserve mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[7][8] However, the ultimate cellular outcome depends on the integration of multiple signaling inputs.
Figure 1. Bpv(phen) inhibits PTEN, leading to activation of the PI3K/Akt pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
Bpv(phen) exerts a bimodal, concentration-dependent effect on cell fate by modulating MAPK signaling pathways.[9][10] The MAPK superfamily, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, plays a pivotal role in translating extracellular stimuli into cellular responses, including apoptosis.[11]
At lower, survival-enhancing concentrations (e.g., 1-3 µM), Bpv(phen) predominantly induces the activation of the ERK pathway, which is generally associated with cell proliferation and survival.[9] In contrast, at higher, death-inducing concentrations (e.g., 10-100 µM), Bpv(phen) stimulates strong and sustained activation of the stress-activated protein kinases (SAPKs), JNK and p38 MAPK.[9][10] The activation of these stress kinases is a key event in promoting apoptosis. They can phosphorylate and regulate the activity of transcription factors like p53 and c-Jun, as well as members of the Bcl-2 protein family, to initiate the apoptotic cascade.[9][11]
Figure 2. Concentration-dependent effect of Bpv(phen) on MAPK signaling pathways.
Crosstalk with Autophagy and Pyroptosis
Recent evidence reveals a more intricate mechanism where Bpv(phen) induces cell death by disrupting autophagy.[1] Autophagy is a cellular degradation process that removes dysfunctional organelles and proteins. Bpv(phen) has been shown to enhance the ubiquitination and subsequent proteasomal degradation of p62 (also known as SQSTM1).[1][12] p62 normally binds to and inhibits histone deacetylase 6 (HDAC6). The degradation of p62 releases and activates HDAC6, which then deacetylates α-tubulin.[12]
Acetylated microtubules are crucial for the trafficking and fusion of autophagosomes with lysosomes. The loss of stable, acetylated microtubules impairs this fusion, leading to an accumulation of dysfunctional autophagosomes.[1] This autophagic blockade results in significant cellular stress, including the generation of reactive oxygen species (ROS) and lysosomal membrane permeabilization (lysosomal rupture).[1][13] These events can trigger both apoptosis, marked by caspase-3 activation and PARP cleavage, and pyroptosis, an inflammatory form of cell death characterized by the activation of caspase-1.[1]
References
- 1. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concentration-dependent Effects of Peroxovanadium Compound bpV(phen) on PC12 Cell Survival [hrcak.srce.hr]
- 11. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of bpV(pic) and bpV(phen) on H9c2 cardiomyoblasts during both hypoxia/reoxygenation and H2O2-induced injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bpv(phen) Trihydrate: Function and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bpv(phen) trihydrate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has emerged as a critical tool in cellular signaling research and a potential therapeutic agent. Its primary mechanism of action involves the inhibition of Phosphatase and Tensin Homolog (PTEN), a key tumor suppressor, leading to the activation of the PI3K/Akt signaling pathway. This activity gives this compound its characteristic insulin-mimetic properties and underlies its diverse cellular effects, including the induction of apoptosis, pyroptosis, and modulation of inflammatory responses. This technical guide provides a comprehensive overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Core Function: Potent Inhibition of Protein Tyrosine Phosphatases
This compound is a bisperoxovanadium compound recognized for its potent inhibitory activity against a range of PTPs. Its selectivity is most pronounced for PTEN, a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound effectively mimics the action of insulin, leading to downstream signaling events that regulate cell growth, proliferation, survival, and metabolism.[1][2][3]
The inhibitory potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
Table 1: Inhibitory Potency (IC50) of this compound against Key Phosphatases
| Target Phosphatase | IC50 Value (nM) |
| PTEN | 38[1][2][3] |
| PTP-β | 343[1][2][3] |
| PTP-1B | 920[1][2][3] |
Key Signaling Pathways Modulated by this compound
The primary molecular consequence of this compound's activity is the modulation of critical cellular signaling pathways. Understanding these pathways is fundamental to elucidating its biological effects.
The PTEN/PI3K/Akt Signaling Pathway
The most well-characterized pathway affected by this compound is the PTEN/PI3K/Akt pathway. By inhibiting PTEN's lipid phosphatase activity, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 at the plasma membrane serves as a docking site for proteins with pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and its upstream activator, PDK1. This colocalization facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, leading to a cascade of cellular responses including cell survival, growth, and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Bpv(phen) Trihydrate: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bpv(phen) (B1663088) trihydrate is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particularly high selectivity for Phosphatase and Tensin Homolog (PTEN).[1][2][3] Its inhibitory action on PTEN, a crucial tumor suppressor, leads to the activation of the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and apoptosis.[4][5] This insulin-mimetic agent has demonstrated anti-tumor, anti-angiogenic, and apoptosis-inducing capabilities in various in vitro models.[2][3] These application notes provide detailed protocols for investigating the effects of bpv(phen) trihydrate in cell culture, focusing on cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action
This compound primarily functions by inhibiting PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Inhibition of PTEN by bpv(phen) leads to an accumulation of PIP3, which in turn activates Akt (Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptotic pathways.[4][5] At higher concentrations, bpv(phen) can also induce apoptosis through the activation of MAPK pathways, specifically JNK and p38.[6]
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of the PTEN/PI3K/AKT Pathway Modulation by Bpv(phen) trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Bpv(phen) trihydrate, a potent phosphatase and tensin homolog (PTEN) inhibitor, to study the modulation of the PI3K/AKT signaling pathway via Western blot. This document offers a comprehensive guide from sample preparation to data interpretation, including critical steps for preserving protein phosphorylation states.
Introduction
This compound is a vanadium-containing compound recognized as a potent inhibitor of protein tyrosine phosphatases (PTPs), with a particularly high selectivity for PTEN.[1][2][3][4] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a key cascade involved in cell proliferation, survival, and metabolism.[5][6][7] By inhibiting PTEN, this compound effectively activates the PI3K/AKT pathway, leading to the phosphorylation of AKT. This makes it a valuable tool for investigating the downstream effects of this pathway's activation in various cellular contexts, including cancer biology and insulin (B600854) signaling research.
Western blotting is a fundamental technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation. This protocol is specifically tailored for the analysis of key proteins in the PTEN/PI3K/AKT pathway, including PTEN, phosphorylated AKT (p-AKT), and total AKT, following treatment with this compound.
Mechanism of Action: Bpv(phen) and the PTEN/PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2.[7]
PTEN functions as a phosphatase that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[7] this compound inhibits the phosphatase activity of PTEN.[1][2][3] This inhibition leads to an accumulation of PIP3, resulting in the sustained activation and phosphorylation of AKT. The downstream consequences of AKT activation are numerous and include the promotion of cell survival by inhibiting pro-apoptotic proteins and the stimulation of cell proliferation.
Caption: PTEN/PI3K/AKT Signaling Pathway and Bpv(phen) Inhibition.
Quantitative Data Summary
The following table provides key quantitative parameters for the use of this compound and for performing Western blot analysis of the PTEN/PI3K/AKT pathway. Note that optimal concentrations and times may vary depending on the cell line and experimental conditions and should be determined empirically.
| Parameter | Value/Range | Notes |
| This compound IC₅₀ | ||
| PTEN | 38 nM[1][2][3] | High potency for PTEN. |
| PTP-β | 343 nM[1][2] | |
| PTP-1B | 920 nM[1][2] | |
| Cell Treatment | ||
| This compound concentration | 1 - 10 µM | A starting point for cell-based assays. |
| Treatment time | 30 min - 24 hours | Time-course experiments are recommended. |
| Western Blot Antibodies | ||
| Primary Antibody: Anti-PTEN | 1:1000 - 1:2000 | Dilution to be optimized. |
| Primary Antibody: Anti-phospho-AKT (Ser473) | 1:1000 - 1:2000 | Dilution to be optimized. |
| Primary Antibody: Anti-total-AKT | 1:1000 - 1:2000 | Dilution to be optimized. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | Dilution to be optimized. |
Experimental Protocol: Western Blot for PTEN/PI3K/AKT Pathway
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of AKT and the expression of PTEN and total AKT by Western blot.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride)[8][9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-PTEN, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
PBS (Phosphate-Buffered Saline)
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Bpv(phen) Trihydrate In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Bpv(phen) trihydrate, a potent inhibitor of Protein Tyrosine Phosphatases (PTPs) and Phosphatase and Tensin Homolog (PTEN). The information compiled herein is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this compound in various disease models.
Introduction
This compound is a vanadium-based compound recognized for its insulin-mimetic properties and its potent inhibitory action against PTEN, a critical tumor suppressor and negative regulator of the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN, this compound effectively activates the PI3K/Akt/mTOR cascade, a central pathway governing cell growth, proliferation, survival, and metabolism.[3][4][5] This mechanism of action has positioned this compound as a valuable tool for in vivo research in oncology, neurobiology, and metabolic diseases.[6][7]
Quantitative Data Summary
The following tables summarize the dosages and experimental conditions of this compound used in various in vivo studies.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| Male BALB/c nude (nu/nu) athymic mice | 5 mg/kg | Intraperitoneal injection | Daily | 38 days | Not Specified | [1][7] |
| Wild-type C57BL/6 mice | 2.5 µmol/30g | Subcutaneous injection | Single dose | N/A | Not Specified | [8] |
| Male BALB/c nude (nu/nu) athymic mice | 200 µg/kg | Intraperitoneal injection | Not Specified | Not Specified | Saline |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Male BALB/c nude (nu/nu) athymic mice | PC-3 (prostate cancer) | 5 mg/kg Bpv(phen), daily i.p. for 38 days | Significant reduction in average tumor volume | [1][7] |
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of PTEN, which leads to the activation of the PI3K/Akt/mTOR signaling pathway.
Caption: Bpv(phen) inhibits PTEN, leading to the activation of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Heating block or water bath
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, the number of animals, and the injection volume.
-
Weigh the compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the required volume of sterile PBS to the microcentrifuge tube. A stock solution can be prepared and then diluted to the final concentration. For example, to achieve a final concentration of 1 mg/ml for a 5 mg/kg dose in a 25g mouse (injection volume of 125 µl), dissolve 1 mg of Bpv(phen) in 1 ml of PBS.
-
Dissolution: To aid dissolution, sonicate the solution in an ultrasonic water bath and/or warm it gently (e.g., to 37°C).[6] Ensure the compound is completely dissolved before administration.
-
Sterilization: As Bpv(phen) solutions can be unstable, it is recommended to prepare them fresh before each use. If needed, the final solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Storage of Stock Solution: If a stock solution is prepared, it should be stored at -20°C for short-term storage or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Tumor Xenograft Study in Nude Mice
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Experimental workflow for a this compound xenograft study.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Appropriate cell culture medium and supplements
-
6-8 week old male BALB/c nude (nu/nu) athymic mice
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Calipers for tumor measurement
-
This compound solution (prepared as in Protocol 1)
-
Control vehicle (e.g., sterile PBS)
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols to obtain a sufficient number of viable cells for implantation.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 2-5 x 10^6 cells in 100-200 µl).
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-Akt levels, Western blotting).
-
Concluding Remarks
The provided application notes and protocols offer a foundational guide for conducting in vivo research with this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Careful consideration of the dosage, administration route, and animal model is crucial for obtaining reliable and reproducible results in the investigation of this promising PTEN inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpV(phen) [sigmaaldrich.com]
Bpv(phen) Trihydrate: A Potent PTEN Inhibitor for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bpv(phen) trihydrate, a bisperoxovanadium compound, has emerged as a significant tool in cancer research due to its potent inhibitory activity against Protein Tyrosine Phosphatases (PTPs), most notably the tumor suppressor PTEN (Phosphatase and Tensin homolog).[1][2][3] Its ability to modulate critical cellular signaling pathways has made it a valuable agent for investigating cancer pathogenesis and exploring novel therapeutic strategies. These application notes provide a comprehensive overview of this compound's applications in cancer research, including its mechanism of action, effects on cancer cells, and detailed protocols for key experimental assays.
Mechanism of Action
This compound primarily exerts its biological effects through the potent inhibition of PTEN, a crucial negative regulator of the PI3K/Akt signaling pathway.[1] By inhibiting PTEN's phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt plays a central role in promoting cell survival, proliferation, and growth. However, in many cancer cells, the sustained hyperactivation of the PI3K/Akt pathway due to Bpv(phen) treatment can paradoxically trigger anti-tumor responses, including apoptosis and cell cycle arrest.[1][4]
Figure 1: Simplified signaling pathway of this compound action.
Key Applications in Cancer Research
-
Induction of Apoptosis: this compound has been demonstrated to induce apoptosis in various cancer cell lines.[1][4] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and the release of cytochrome c from the mitochondria.[2]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at the G2/M phase in several cancer cell types, thereby inhibiting cell proliferation. This effect is often associated with the modulation of key G2/M regulatory proteins.
-
Inhibition of Tumor Growth in vivo: Preclinical studies have shown that this compound can significantly reduce tumor volume in xenograft mouse models.[2]
-
Study of the PI3K/Akt Signaling Pathway: As a potent PTEN inhibitor, this compound serves as an excellent tool to investigate the complex roles of the PI3K/Akt pathway in cancer cell biology.
Data Presentation
Inhibitory Potency of this compound
| Target | IC50 (nM) |
| PTEN | 38[2][3] |
| PTP-β | 343[2][3] |
| PTP-1B | 920[2][3] |
Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | MTT | ~10-20 (qualitative dose-dependent reduction)[1] | 48[1] |
| MEF | (Mouse Embryonic Fibroblasts) | MTT | >20 (qualitative dose-dependent reduction)[1] | 48[1] |
Note: Specific IC50 values for this compound's anti-proliferative effects on a wide range of cancer cell lines are not extensively documented in the readily available literature. The provided data is based on observed dose-dependent reductions in cell viability.
Quantitative Effects on Apoptosis and Cell Cycle
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | % Cells in G2/M Phase |
| HeLa | 10-40 | 48 | Dose-dependent increase[1] | Not specified |
| PC12 | 10-100 | 24-48 | Dose-dependent increase[5] | Not specified |
Note: The available data often presents qualitative or representative results. The table reflects the observed trends of dose-dependent increases in apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest Bpv(phen) concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for analyzing the expression levels of key proteins involved in the PI3K/Akt pathway and cell cycle regulation.
Figure 3: General workflow for Western blot analysis.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved PARP, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Figure 4: Simplified workflow for cell cycle analysis.
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a powerful research tool for investigating the intricate signaling networks that govern cancer cell proliferation and survival. Its potent PTEN inhibitory activity allows for the targeted modulation of the PI3K/Akt pathway, providing valuable insights into its role in tumorigenesis. The detailed protocols provided herein will enable researchers to effectively utilize this compound to explore its anti-cancer potential and further elucidate the mechanisms underlying its effects. As with any potent inhibitor, careful dose-response studies and appropriate controls are essential for the accurate interpretation of experimental results.
References
- 1. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Bpv(phen) Trihydrate in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bpv(phen) trihydrate is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particularly high potency against Phosphatase and Tensin Homolog (PTEN).[1] Its ability to modulate critical intracellular signaling pathways has made it a valuable tool in neurobiology research, particularly in studies related to neuroprotection, neuroregeneration, and the investigation of signaling cascades downstream of PTEN. These application notes provide an overview of this compound's mechanism of action, a summary of key quantitative data, and detailed protocols for its use in common neurobiological experimental models.
Mechanism of Action
This compound primarily exerts its biological effects through the inhibition of PTEN, a dual-specificity phosphatase that acts as a critical negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting PTEN's lipid phosphatase activity, Bpv(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This, in turn, promotes the phosphorylation and activation of Akt, a serine/threonine kinase that plays a central role in promoting cell survival, growth, and proliferation. The activation of the Akt pathway further influences downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which is crucial for protein synthesis and cell growth, and Glycogen Synthase Kinase 3 Beta (GSK-3β), an enzyme implicated in a wide range of cellular processes, including apoptosis and inflammation. In neurobiology, the activation of the PI3K/Akt/mTOR pathway is strongly associated with neuronal survival and enhanced axonal growth.[2]
Quantitative Data
The following table summarizes the inhibitory potency of this compound against various phosphatases. This data is crucial for determining appropriate experimental concentrations and understanding the compound's selectivity.
| Target Phosphatase | IC50 Value | Reference |
| PTEN | 38 nM | [1] |
| PTP-β | 343 nM | [1] |
| PTP-1B | 920 nM | [1] |
Signaling Pathway
The diagram below illustrates the core signaling pathway modulated by this compound.
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes the use of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
a. Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for inducing neurotoxicity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
96-well cell culture plates
b. Experimental Workflow:
c. Detailed Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Bpv(phen) Pre-treatment: Prepare working solutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the desired concentrations of Bpv(phen) (e.g., a dose range of 10 nM to 500 nM).[3] A vehicle control (medium with the same concentration of solvent used for the stock solution) should be included. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare a working solution of the neurotoxin (e.g., 100-200 µM H₂O₂ or 50-100 µM 6-OHDA) in culture medium. Add the neurotoxin to the wells containing the Bpv(phen)-treated cells. Include a control group of cells treated with the neurotoxin alone.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay. Briefly, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and read the absorbance at the appropriate wavelength (typically 570 nm).
Western Blot Analysis of Akt Phosphorylation in Brain Tissue
This protocol details the analysis of Akt phosphorylation in brain tissue from an in vivo model of cerebral ischemia treated with this compound.
a. Materials:
-
Brain tissue samples (e.g., from a Middle Cerebral Artery Occlusion - MCAO - model)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
b. Experimental Workflow:
c. Detailed Protocol:
-
Tissue Lysis: Homogenize the brain tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations of all samples. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Signal Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the ratio of phosphorylated Akt to total Akt.
In Vivo Neuroprotection in a Mouse Model of Stroke (MCAO)
This protocol provides a framework for evaluating the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (MCAO) model in mice.
a. Materials:
-
Adult male mice (e.g., C57BL/6)
-
Surgical instruments for MCAO surgery
-
This compound
-
Saline solution (vehicle)
-
Behavioral testing apparatus (e.g., for neurological severity score)
-
TTC (2,3,5-triphenyltetrazolium chloride) for infarct volume analysis
b. Experimental Workflow:
c. Detailed Protocol:
-
MCAO Surgery: Induce transient focal cerebral ischemia by MCAO for a specified duration (e.g., 60 minutes).
-
Drug Administration: Prepare a solution of this compound in saline. Starting 24 hours after MCAO, administer this compound at a dose of 0.2 mg/kg via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 days).[2] The control group receives an equal volume of saline.
-
Behavioral Assessment: Evaluate neurological deficits at regular intervals (e.g., days 1, 3, 7, and 14 post-MCAO) using a standardized neurological severity score.
-
-
Infarct Volume: For analysis of infarct size, perfuse the brains with saline, slice them into coronal sections, and stain with 2% TTC solution. The infarct area will appear white, while viable tissue will be red.
-
Biochemical Analysis: For western blotting or other molecular analyses, rapidly harvest and process the brain tissue as described in Protocol 2.
-
Concluding Remarks
This compound is a powerful research tool for investigating the roles of the PTEN/Akt signaling pathway in various neurobiological processes. Its potent and relatively specific inhibition of PTEN allows for the targeted manipulation of this critical pathway in both in vitro and in vivo models. The protocols provided here offer a starting point for researchers to explore the neuroprotective and neuroregenerative potential of modulating this pathway. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
Application Notes: Bpv(phen) Trihydrate in Insulin Signaling Research
Introduction
Bpv(phen) trihydrate, also known as Potassium Bisperoxo(1,10-phenanthroline)oxovanadate, is a potent small molecule inhibitor of protein tyrosine phosphatases (PTPs), with notable selectivity for Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN is a critical negative regulator of the insulin (B600854) signaling pathway, acting as a lipid phosphatase to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound effectively mimics insulin, leading to the activation of downstream signaling cascades involved in glucose metabolism and cell growth.[3][5] This property makes it an invaluable tool for researchers studying insulin resistance, diabetes, and related metabolic disorders.
As an insulin-mimetic agent, this compound activates the insulin receptor kinase (IRK) and promotes the downstream signaling cascade.[2][6][7] Its ability to inhibit PTEN leads to an accumulation of PIP3, resulting in the phosphorylation and activation of Akt (Protein Kinase B), a central node in the insulin pathway responsible for mediating most of the metabolic actions of insulin.[8] These application notes provide detailed protocols for utilizing this compound in cellular models to study insulin signaling.
Mechanism of Action
This compound primarily functions by inhibiting PTPs. Its high potency against PTEN (IC50 = 38 nM) prevents the conversion of PIP3 to PIP2.[1][3][4] This leads to sustained activation of the PI3K/Akt pathway, mimicking the effects of insulin binding to its receptor. Studies have shown that Bpv(phen) induces insulin receptor kinase (IRK)-dependent events, including the tyrosine phosphorylation of insulin receptor substrates.[5][6]
Caption: this compound inhibits PTEN, enhancing insulin signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for experimental design.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Source |
|---|---|---|
| PTEN | 38 nM | [1][2][3][4][7] |
| PTP-β | 343 nM | [1][3][4][5] |
| PTP-1B | 920 nM |[1][3][4][5] |
Table 2: Physicochemical and Handling Information
| Property | Value | Source |
|---|---|---|
| CAS Number | 42494-73-5 | [2][4] |
| Molecular Weight | 350.24 g/mol (anhydrous basis) | [2] |
| Solubility (Water) | 5 mg/mL, 25 mg/mL (with ultrasonic/warming) | [9][10] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Solution) | Prepare fresh; unstable in solution. Store at -80°C for up to 6 months or -20°C for 1 month. |[1][4][9] |
Table 3: Exemplary Experimental Conditions
| Application | Cell Line / Model | Concentration / Dosage | Treatment Time | Source |
|---|---|---|---|---|
| In Vitro Apoptosis | H9c2 cells | 5 µM | 24.5 hours | [1][5] |
| In Vitro Signaling | HTC-IR cells | 0.1 mM | 20 minutes | [6][11] |
| In Vivo Anti-tumor | BALB/c nude mice | 5 mg/kg (i.p. daily) | 38 days | [1][12] |
| In Vivo Glucose Control| Diabetic BB rats | 36 µmol/kg (s.c. b.i.d.) | 3 days |[13] |
Experimental Protocols
Protocol 1: Analysis of Akt Phosphorylation in Response to this compound Treatment
This protocol describes how to treat a cultured cell line (e.g., HepG2, 3T3-L1 adipocytes) with this compound and assess the phosphorylation of Akt at Serine 473 as a marker for insulin pathway activation.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling activity.
-
Preparation of Bpv(phen) Solution: Prepare a stock solution of this compound in water just prior to use.[9] Due to its instability in solution, fresh preparation is critical.[4]
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-only control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.
-
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes, using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin (positive control)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a multi-well plate (e.g., 24-well or 96-well).
-
Serum Starvation: Two hours prior to the assay, wash cells with PBS and incubate in serum-free DMEM.
-
Pre-treatment Wash: Wash cells twice with KRH buffer.
-
Treatment: Add KRH buffer containing this compound (e.g., 1-10 µM), insulin (e.g., 100 nM as a positive control), or vehicle. Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for an additional 15-30 minutes at 37°C.
-
Stop Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement:
-
Add KRH buffer to each well.
-
Measure the fluorescence using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Alternatively, detach cells and analyze by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence signal to a control (e.g., total protein content per well) and compare the glucose uptake in treated versus untreated cells.
Expected Outcome: Treatment with this compound is expected to increase Akt phosphorylation and stimulate glucose uptake in insulin-sensitive cells. The magnitude of the response can be compared to that of a maximal insulin dose to assess its potency as an insulin-mimetic. These protocols provide a framework for investigating the role of PTEN in insulin signaling and for screening compounds that may modulate this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpV(phen) [sigmaaldrich.com]
- 8. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | 42494-73-5 [sigmaaldrich.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. arctomsci.com [arctomsci.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PTEN Inhibition Assay Using bpV(phen) Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bpV(phen) trihydrate as a potent inhibitor of Phosphatase and Tensin homolog (PTEN) for in vitro and cell-based assays. Detailed protocols, data interpretation guidelines, and visual representations of the underlying signaling pathways are included to facilitate research and development in areas where PTEN modulation is critical.
Introduction
PTEN is a crucial tumor suppressor gene that functions as a dual-specificity phosphatase, playing a pivotal role in regulating cell growth, proliferation, and apoptosis.[1][2] Its primary substrate is phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway.[3][4] By dephosphorylating PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the PI3K/Akt pathway, thereby suppressing cell survival and proliferation signals.[5] Loss or inactivation of PTEN is a frequent event in a multitude of human cancers, making it a significant therapeutic target.[1][3]
This compound is a potent, cell-permeable inhibitor of PTEN.[6][7][8] It is a vanadium-based compound that acts as a protein tyrosine phosphatase (PTP) inhibitor.[6][7] Its mechanism of action against PTEN involves the oxidative formation of a reversible disulfide bridge between cysteine residues (Cys124 and Cys71) in the PTEN active site.[9][10] This inhibitory action can be reversed by reducing agents.[9]
Data Presentation
Inhibitor Specificity and Potency
This compound exhibits high potency towards PTEN, with reported IC50 values in the nanomolar range. However, it is important to note that it also inhibits other protein tyrosine phosphatases.
| Target | IC50 Value | Reference |
| PTEN | 38 nM | [6][7][8] |
| PTP-β | 343 nM | [6][7][8] |
| PTP-1B | 920 nM | [6][7][8] |
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the cell type and experimental conditions.
| Assay Type | Recommended Concentration Range | Notes |
| Cell-based Assays | 100 nM - 5 µM | Higher concentrations may lead to off-target effects and cytotoxicity.[6] |
| In Vitro Enzymatic Assays | 10 nM - 1 µM | Titration is recommended to determine the precise IC50 in the specific assay conditions. |
Signaling Pathways and Experimental Workflow
PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the effect of its inhibition by this compound.
Caption: The PTEN/PI3K/Akt signaling cascade and the inhibitory action of bpV(phen).
Experimental Workflow for Cell-Based PTEN Inhibition Assay
This diagram outlines the key steps for assessing PTEN inhibition in a cellular context using Western blotting to detect phosphorylated Akt (p-Akt).
Caption: Workflow for assessing PTEN inhibition via Western blot of p-Akt.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at approximately 1 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[8] For a 10 mM stock solution in water, dissolve the appropriate amount of this compound (FW: ~404.3 g/mol , check lot-specific information) in sterile water.[6][8]
-
Vortex briefly to ensure complete dissolution.
-
Solutions of bpV(phen) are unstable and should be prepared fresh before use.[2] If short-term storage is necessary, aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[6]
Note: When using a DMSO stock for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is not cytotoxic (typically <0.1%).
Protocol 2: In Vitro PTEN Enzymatic Assay
This protocol provides a general framework. Specific components, such as the source of recombinant PTEN and the substrate, may vary.
Materials:
-
Recombinant human PTEN protein
-
PIP3 substrate (e.g., DiC8-PIP3)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, without phosphatase inhibitors)
-
This compound stock solution
-
Malachite Green Phosphate (B84403) Detection Kit (or similar)
-
96-well microplate
Procedure:
-
Prepare Assay Plate:
-
Add assay buffer to each well of a 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle-only control (e.g., water or DMSO).
-
-
Enzyme Addition:
-
Add recombinant PTEN to each well to initiate the pre-incubation. The final concentration of PTEN should be determined empirically.
-
Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Add the PIP3 substrate to each well to start the enzymatic reaction.
-
Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
Calculate the percentage of PTEN inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Note: The inhibitory effect of bpV(phen) can be significantly reduced in the presence of reducing agents like DTT.[11][12] Consider performing the assay with and without DTT to characterize this effect.
Protocol 3: Cell-Based PTEN Inhibition Assay (Western Blot for p-Akt)
This protocol describes the assessment of PTEN inhibition in cultured cells by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a desired time period (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-only (DMSO or water) control.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry software. The ratio of p-Akt to total Akt indicates the level of Akt activation and, consequently, the extent of PTEN inhibition.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Bpv(phen) Trihydrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of Bpv(phen) trihydrate, a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly the tumor suppressor PTEN (Phosphatase and Tensin homolog)[1][2][3][4][5]. Accurate preparation of this stock solution is critical for ensuring reproducibility in experiments aimed at investigating cellular signaling pathways, such as the PI3K/Akt pathway, and for screening potential therapeutic agents. This document includes key physicochemical data, a step-by-step preparation protocol, and guidelines for its application in cell-based assays.
Introduction
This compound, also known as Potassium Bisperoxo(1,10-phenanthroline)oxovanadate(V) trihydrate, is a widely used insulin-mimetic agent and a powerful inhibitor of PTEN with an IC50 value of 38 nM[1][2][3][4][5]. By inhibiting PTEN, this compound effectively activates the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation. Its ability to modulate this pathway makes it a valuable tool in cancer research, neurobiology, and studies on insulin (B600854) signaling.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference. Note that there can be slight variations in the molecular weight depending on the hydration state. It is crucial to use the molecular weight provided by the supplier for precise molarity calculations.
| Property | Value | Reference |
| Molecular Formula | C12H14KN2O8V | [6] |
| Molecular Weight | 404.29 g/mol | [2][6][7] |
| CAS Number | 171202-16-7 | [1][6][7][8] |
| Appearance | Yellow to orange solid | [2][6] |
| Solubility (in Water) | 18.18 mg/mL (44.97 mM) with sonication. Another source states 100 mg/mL (247.35 mM) with sonication. | [1][2] |
| Solubility (in DMSO) | ~1 mg/mL | [8] |
| Solubility (in PBS, pH 7.2) | ~10 mg/mL | [8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, nuclease-free water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 404.29 g/mol / 1000 = 4.0429 mg
-
-
Weigh the powder: Carefully weigh out 4.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the powder.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming may also aid in dissolution[2].
-
-
Sterile filtration: Once the solution is clear and homogenous, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][2][6]. It is recommended to use freshly prepared solutions as they can be unstable[5][9].
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound.
Application: Inhibition of PTEN and Activation of the PI3K/Akt Signaling Pathway
This compound is a cell-permeable inhibitor of PTEN. Inhibition of PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This, in turn, recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.
References
- 1. arctomsci.com [arctomsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS:171202-16-7 - KKL Med Inc. [kklmed.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bpv(phen) Trihydrate Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bpv(phen) trihydrate, a potent protein tyrosine phosphatase (PTP) and phosphatase and tensin homolog (PTEN) inhibitor, in various animal models. The provided protocols are intended to serve as a detailed guide for in vivo studies investigating the therapeutic potential of this compound.
Introduction
This compound is an insulin-mimetic agent that has garnered significant interest for its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.[1][2] Its primary mechanism of action involves the inhibition of PTPs and, most notably, PTEN, a critical tumor suppressor.[1][2][3] This inhibition leads to the activation of the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in various physiological and pathological processes.[4] In animal models, this compound has demonstrated therapeutic potential in oncology and neurology.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies utilizing this compound in animal models.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| PTEN | 38 nM | [1][2][3] |
| PTP-β | 343 nM | [1][2] |
| PTP-1B | 920 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Cancer Model
| Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |
| Male BALB/c nude (nu/nu) athymic mice (6-7 weeks old) | PC-3 (Prostate Cancer) | 5 mg/kg, intraperitoneal injection, daily for 38 days | Significant reduction in average tumor volume | [5][1] |
Table 3: In Vivo Efficacy of this compound in a Stroke Model
| Animal Model | Stroke Model | Treatment Protocol | Neurological Score Improvement | Reference |
| Adult male mice | 1-hour middle cerebral artery occlusion (MCAO) | Daily intraperitoneal injections for 14 days, starting 24 hours after MCAO | Significantly lower modified Neurological Severity Scores (mNSS) at 11 and 14 days post-MCAO compared to saline-treated controls.[6] | [6] |
| Adult male mice | Not Specified | 200 μg/kg, intravenous injection | Improved neurological scores and asymmetrical motor deficits.[7] | [7] |
Table 4: In Vivo Administration of this compound in a General In Vivo Study
| Animal Model | Treatment Protocol | Vehicle | Key Findings | Reference |
| 1-month-old, female wild-type C57BL/6 mice | 2.5 μmol/30 g body weight, subcutaneous injection | Saline | Enhanced levels of phosphorylated AKT.[8] | [8] |
Signaling Pathways
This compound primarily exerts its effects through the inhibition of PTEN, a negative regulator of the PI3K/Akt signaling pathway. This pathway is central to cell survival, proliferation, and growth.
Caption: this compound inhibits PTEN, leading to the activation of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Protocol 1: this compound Treatment in a Mouse Xenograft Cancer Model
This protocol details the administration of this compound to nude mice bearing human prostate cancer xenografts.
Materials:
-
This compound
-
Sterile saline for injection
-
PC-3 human prostate cancer cells
-
Matrigel
-
6-7 week old male BALB/c nude (nu/nu) athymic mice
-
Sterile syringes and needles (27G or smaller)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture PC-3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Preparation of this compound Solution:
-
On the day of injection, prepare a fresh solution of this compound.
-
Dissolve this compound in sterile saline to a final concentration of 0.5 mg/mL. Ensure complete dissolution. The solution will have a yellowish color.
-
Note: The stability of Bpv(phen) in solution is limited; therefore, fresh preparation is crucial.
-
-
Treatment Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal injection.
-
For a 25g mouse, the injection volume would be 250 µL of the 0.5 mg/mL solution.
-
Administer the treatment daily for 38 consecutive days.
-
A control group should receive daily intraperitoneal injections of sterile saline.
-
-
Monitoring and Data Collection:
-
Monitor the health of the animals daily, including body weight, food and water intake, and any signs of toxicity.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Caption: Workflow for this compound treatment in a mouse xenograft model.
Protocol 2: this compound Treatment in a Mouse Model of Ischemic Stroke
This protocol outlines the use of this compound to assess its neuroprotective effects in a mouse model of middle cerebral artery occlusion (MCAO).
Materials:
-
This compound
-
Sterile saline for injection
-
Adult male mice (e.g., C57BL/6)
-
Surgical equipment for MCAO
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Neurological scoring assessment tools
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Induction of Ischemic Stroke (MCAO):
-
Perform MCAO surgery on anesthetized mice to induce focal cerebral ischemia. A common method is the intraluminal filament model.
-
Occlude the middle cerebral artery for a defined period (e.g., 60 minutes) followed by reperfusion.
-
Maintain the animal's body temperature at 37°C throughout the procedure.
-
-
Preparation of this compound Solution:
-
Prepare a fresh solution of this compound in sterile saline on each day of injection. The concentration will depend on the desired dosage.
-
-
Treatment Administration:
-
Twenty-four hours after MCAO, begin the treatment regimen.
-
Administer this compound via intraperitoneal injection. A dosage of 200 µg/kg has been shown to be effective.[7]
-
The control group should receive an equivalent volume of sterile saline.
-
Continue daily injections for 14 consecutive days.
-
-
Neurological Function Assessment:
-
Perform a battery of behavioral tests to assess neurological deficits at baseline (before MCAO), and at various time points post-MCAO (e.g., days 1, 3, 7, 11, and 14).
-
Commonly used tests include the modified Neurological Severity Score (mNSS), corner test, and cylinder test.
-
All behavioral assessments should be performed by an investigator blinded to the treatment groups.
-
-
Histological Analysis:
-
At the end of the study (day 14), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains for histological analysis to determine the infarct volume and assess for markers of neuroprotection and neurogenesis.
-
Caption: Experimental workflow for this compound treatment in a mouse MCAO model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Bpv(phen) Trihydrate Exposure in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bpv(phen) trihydrate is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particular selectivity for Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] As an insulin-mimetic agent, it has been shown to activate the insulin (B600854) receptor kinase.[5][6][7] Its ability to modulate key cellular signaling pathways has led to its investigation in various contexts, including cancer, diabetes, and neuroprotection.[2][8][9] Long-term exposure to this compound can induce a range of cellular responses, including apoptosis, pyroptosis, and cell cycle arrest, making it a compound of interest for therapeutic development.[1][8][10][11] This document provides detailed application notes and experimental protocols for studying the long-term effects of this compound in a cellular context.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of PTPs, most notably PTEN.[1][2] PTEN is a crucial tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the downstream activation of Akt and its subsequent signaling cascade. This pathway is critical in regulating cell growth, proliferation, survival, and apoptosis.
Furthermore, Bpv(phen) has been shown to influence other signaling pathways, including the MAPK pathway, where it can induce sustained activation of JNK and p38 MAPK.[10] It has also been found to disrupt the interaction between p62 and HDAC6, leading to the inhibition of autophagy and the induction of apoptosis and pyroptosis.[8][11]
Data Presentation
Inhibitory Concentrations (IC50)
| Target | IC50 Value | Reference |
| PTEN | 38 nM | [1][2][3][4][6][7][12] |
| PTP-β | 343 nM | [1][2][3][4][12] |
| PTP-1B | 920 nM | [1][2][3][4][12] |
Cellular Effects of this compound Exposure
| Cell Line | Concentration | Exposure Time | Observed Effects | Reference |
| H9c2 cells | 5 µM | 24.5 hours | Decreased cell viability, increased apoptosis, accumulation of cytoplasmic Cytochrome C. | [1][3] |
| HeLa cells | Increasing concentrations | 48 hours | Dose-dependent reduction in cell viability, increased phosphorylated AKT levels. | [8] |
| MEF cells | Increasing concentrations | 48 hours | Dose-dependent reduction in cell population and viability. | [8] |
| RINm5F cells | 10 and 100 µM | Not specified | Induced apoptosis, strong and sustained JNK and p38 MAPK activation. | [10] |
| PC12 cells | 1 and 3 µM | Not specified | Enhanced cell survival, intense ERK activation. | [10] |
| PC12 cells | 10 and 100 µM | Not specified | Induced apoptotic cell death, strong and sustained JNK and p38 MAPK activation, caspase-3 activation. | [10] |
| Neuroblastoma NB 41 and Glioma C6 cells | Not specified | Not specified | Arrested proliferation at the G2/M transition of the cell cycle. | [6][7] |
Signaling Pathway Diagrams
Caption: this compound signaling via the PTEN/PI3K/Akt pathway.
Caption: General workflow for assessing cell viability after Bpv(phen) treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of long-term this compound exposure on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)[8][12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[13]
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired long-term exposure period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C.[13]
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol allows for the analysis of changes in protein expression and phosphorylation status in response to long-term this compound treatment.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)[14][15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified long-term duration.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.[14][15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[14][15]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14][16]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14][16]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis following long-term this compound exposure.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
After the treatment period, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Concluding Remarks
The protocols and data presented here provide a framework for investigating the long-term cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The pleiotropic effects of this compound on key signaling pathways underscore its potential as a pharmacological tool and a candidate for further therapeutic development. Careful dose-response and time-course studies are recommended to fully elucidate its mechanism of action in any given cellular model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | 42494-73-5 [sigmaaldrich.com]
- 7. bpV(phen) [sigmaaldrich.com]
- 8. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Bpv(phen) trihydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Bpv(phen) trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), with high selectivity for Phosphatase and Tensin Homolog (PTEN).[1] Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to the activation of the PI3K/Akt signaling pathway.[1][2] this compound is also known for its insulin-mimetic properties.[1][2]
Q2: What are the common downstream effects of this compound treatment in cells?
By inhibiting PTEN, this compound treatment typically leads to an increase in phosphorylated Akt (p-Akt), a key downstream effector of the PI3K pathway. This can influence a variety of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] At higher concentrations or with prolonged exposure, this compound has been observed to induce apoptosis and pyroptosis.[3][4] It can also impact the MAPK signaling pathway.[5][6]
Q3: How should I prepare and store this compound?
This compound is unstable in solution and it is strongly recommended to prepare solutions fresh just prior to use.[7][8] For stock solutions, it can be dissolved in water or DMSO.[9] One supplier suggests that a stock solution in water can be made up to 18.18 mg/mL with the aid of ultrasonication.[7] If preparing a stock solution in an organic solvent like DMSO, it is crucial to purge the solvent with an inert gas.[9] Store the solid compound at -20°C, protected from moisture.[9] Aqueous solutions should not be stored for more than one day.[9]
Q4: What is the recommended working concentration for this compound?
The optimal working concentration is highly dependent on the cell type and the specific experimental goals. Due to its dose-dependent effects, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application. Lower concentrations (in the nanomolar to low micromolar range) are typically used to achieve PTEN inhibition and promote cell survival, while higher concentrations (micromolar range) can lead to cytotoxicity.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or no effect on p-Akt levels after treatment.
-
Possible Cause 1: Degraded this compound solution.
-
Possible Cause 2: Incorrect concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary significantly between different cell types.
-
-
Possible Cause 3: Presence of reducing agents.
-
Troubleshooting Step: Avoid the presence of reducing agents like dithiothreitol (B142953) (DTT) in your experimental buffers, as they can interfere with the activity of this compound.
-
-
Possible Cause 4: Low basal activity of the PI3K/Akt pathway in your cells.
-
Troubleshooting Step: Ensure your chosen cell line has a sufficiently active PI3K/Akt pathway for the inhibitory effect on PTEN to be observable. You may need to stimulate the pathway with a growth factor as a positive control.
-
Issue 2: Unexpected or high levels of cell death.
-
Possible Cause 1: this compound-induced apoptosis and pyroptosis.
-
Troubleshooting Step: this compound is known to induce programmed cell death at higher concentrations.[3][4] Reduce the concentration of this compound and/or shorten the treatment duration. Perform a time-course and dose-response experiment to find a window where you observe PTEN inhibition without significant cytotoxicity.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While relatively selective for PTEN, this compound can inhibit other PTPs at higher concentrations.[1][2] Lowering the concentration can help minimize off-target effects. Consider using another PTEN inhibitor as a control to confirm that the observed phenotype is specific to PTEN inhibition.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent preparation of this compound solution.
-
Troubleshooting Step: Ensure the compound is fully dissolved and the solution is homogeneous before adding it to your cells. Use calibrated pipettes for accurate dispensing.
-
-
Possible Cause 2: Lot-to-lot variability of this compound.
-
Troubleshooting Step: If you are using a new batch of the compound, it is advisable to perform a validation experiment to compare its activity with the previous lot.
-
-
Possible Cause 3: General cell culture and assay variability.
-
Troubleshooting Step: Adhere to consistent cell seeding densities, incubation times, and assay procedures. For plate-based assays, be mindful of edge effects.
-
Data Presentation
| Target | IC₅₀ (nM) |
| PTEN | 38[1][2] |
| PTP-β | 343[1][2] |
| PTP-1B | 920[1][2] |
Table 1: Inhibitory concentrations (IC₅₀) of this compound for various protein tyrosine phosphatases.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolving in Water (for aqueous-based experiments):
-
Add sterile, deionized water to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.
-
Note: Prepare this solution fresh immediately before use and do not store.[7][8]
-
-
Dissolving in DMSO (for cell culture experiments):
-
Add high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex until the compound is fully dissolved.
-
Note: While DMSO stocks are generally more stable than aqueous solutions, it is still highly recommended to prepare them fresh. If short-term storage is necessary, aliquot and store at -80°C, minimizing freeze-thaw cycles.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your freshly prepared stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Caption: The signaling pathway of this compound's inhibitory action on PTEN.
Caption: A troubleshooting workflow for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Bpv(phen) trihydrate off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Bpv(phen) trihydrate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide clarity for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of several protein tyrosine phosphatases (PTPs). Its primary targets include PTEN (Phosphatase and Tensin homolog), PTP-β, and PTP-1B.[1][2][3] It exhibits the highest potency against PTEN.[1][2][3]
Q2: What are the known major off-target effects of this compound?
A2: Beyond its primary targets, this compound has several well-documented off-target effects, including:
-
Induction of Apoptosis and Pyroptosis: It can trigger programmed cell death, particularly at higher concentrations.[4]
-
Disruption of Autophagy: It interferes with the autophagy pathway by affecting the interaction between p62 and HDAC6, leading to impaired autophagosome-lysosome fusion.[4]
-
Insulin (B600854) Mimetic Effects: It can activate the insulin receptor kinase (IRK), mimicking the effects of insulin.[5]
-
Modulation of MAPK Signaling: It can influence the activation of Mitogen-Activated Protein Kinases (MAPKs).
Q3: How does the concentration of this compound influence its effects?
A3: The effects of this compound are highly dose-dependent. Lower nanomolar concentrations can show relative specificity for PTEN, while higher micromolar concentrations are more likely to induce off-target effects, including cytotoxicity.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies. For example, in mouse models, it has been shown to have anti-tumor activity.[2] However, careful dose-finding studies are crucial to balance efficacy with potential toxicity.
Troubleshooting Guide
Issue 1: Unexpected Cell Death in Experiments
-
Possible Cause: this compound can induce apoptosis and pyroptosis, which are forms of programmed cell death. This is a known off-target effect, especially at higher concentrations.[4]
-
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response experiment to identify the optimal concentration that inhibits the target of interest with minimal cytotoxicity.
-
Time-Course Experiment: Reduce the incubation time to determine if the desired on-target effect can be observed before the onset of significant cell death.
-
Cell Viability Assays: Concurrently run cell viability assays (e.g., MTT, LDH release) to monitor the cytotoxic effects at different concentrations and time points.
-
Apoptosis/Pyroptosis Markers: Analyze markers of apoptosis (e.g., cleaved PARP, Annexin V staining) and pyroptosis (e.g., cleaved Caspase-1) to confirm the mechanism of cell death.
-
Issue 2: Inconsistent or Unexpected Results in Autophagy Assays
-
Possible Cause: this compound disrupts autophagy not by affecting its initiation but by blocking the degradation of autophagosomes.[4] This is mediated through the disruption of the p62-HDAC6 interaction and subsequent impairment of microtubule stability.[4]
-
Troubleshooting Steps:
-
Monitor Autophagy Flux: Instead of just measuring LC3-II levels, perform an autophagy flux assay using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to distinguish between increased autophagosome formation and blocked degradation.
-
Examine p62 Levels: Western blot for p62. An accumulation of p62 can indicate impaired autophagic clearance.
-
Assess Microtubule Acetylation: Analyze the acetylation status of α-tubulin by western blot as an indicator of HDAC6 activity.
-
Issue 3: Variability in Phosphatase Inhibition
-
Possible Cause: The inhibitory activity of this compound can be influenced by the redox environment of the experiment.
-
Troubleshooting Steps:
-
Control Redox Conditions: Be aware that the presence of reducing agents like dithiothreitol (B142953) (DTT) in your buffers can diminish the inhibitory effect of this compound on PTEN.
-
Consistent Buffer Preparation: Ensure consistency in buffer preparation, particularly concerning the presence and concentration of reducing agents, across all experiments.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against Primary Targets
| Target | IC50 (nM) |
| PTEN | 38[1][2][3] |
| PTP-β | 343[1][2][3] |
| PTP-1B | 920[1][2][3] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| MEF | Increasing | 48h | Dose-dependent reduction in cell population and viability | [4] |
| HeLa | Increasing | 48h | Dose-dependent reduction in cell viability | [4] |
| H9c2 | 5 | 24.5h | Decreased cell viability in H/R-injured cells | [2] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis and Pyroptosis Induction
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEF or HeLa) at a suitable density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 48 hours).
-
-
Apoptosis Detection (Flow Cytometry):
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze by flow cytometry to quantify apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
-
-
Apoptosis Detection (Western Blot):
-
Lyse treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with an antibody against cleaved PARP, a marker of apoptosis.
-
-
Pyroptosis Detection (Western Blot):
-
Lyse treated cells and perform western blotting as described above.
-
Probe with an antibody specific for the active (cleaved) form of Caspase-1.
-
-
Pyroptosis Detection (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.
-
Protocol 2: Analysis of Autophagy Disruption
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound as described above. For autophagy flux experiments, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the final 2-4 hours of the Bpv(phen) treatment.
-
-
Western Blot Analysis:
-
Lyse cells and perform western blotting.
-
Probe membranes with antibodies against LC3B (to detect LC3-I and LC3-II), p62/SQSTM1, and acetylated α-tubulin.
-
An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates autophagy flux. A buildup of LC3-II without a lysosomal inhibitor suggests a blockage in autophagic degradation.
-
-
Co-Immunoprecipitation of p62 and HDAC6:
-
Lyse treated cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against p62 or HDAC6 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively.
-
Elute the proteins and analyze by western blot for the co-precipitated protein (HDAC6 or p62, respectively).
-
Protocol 3: Assessment of Insulin Receptor Kinase (IRK) Activation
-
Cell Culture and Treatment:
-
Culture cells (e.g., HTC-IR cells) and serum-starve overnight.
-
Treat cells with this compound (e.g., 0.1 mM) for a short duration (e.g., 20 minutes).
-
-
Immunoprecipitation:
-
Lyse cells and immunoprecipitate the insulin receptor using a specific antibody.
-
-
In Vitro Kinase Assay:
-
Resuspend the immunoprecipitated receptor in kinase assay buffer containing a substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1) and [γ-³²P]ATP.
-
Incubate at 30°C to allow for phosphorylation.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Western Blot Analysis:
-
Alternatively, lyse treated cells and perform western blotting.
-
Probe with a phospho-specific antibody against the activated (autophosphorylated) form of the insulin receptor β-subunit.
-
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Experimental workflow for assessing apoptosis and pyroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bpv(phen) Trihydrate Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the cytotoxicity of Bpv(phen) trihydrate in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V) trihydrate, is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particular selectivity for Phosphatase and Tensin Homolog (PTEN).[1][2][3] Its inhibitory action on PTEN leads to the activation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4] The mechanism of PTEN inhibition involves the oxidative formation of a disulfide bridge between Cys124 and Cys71 residues of the enzyme.[4]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to induce a range of cellular effects, including:
-
Apoptosis and Pyroptosis: It can trigger programmed cell death through both apoptotic and pyroptotic pathways.[5][6][7]
-
Cell Cycle Arrest: It can arrest cell proliferation at the G2/M transition of the cell cycle in certain cell lines.
-
Modulation of MAPK Signaling: It can induce the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, while its effect on ERK can be cell-type dependent.[8][9]
-
Insulin (B600854) Mimetic Properties: It can mimic the effects of insulin by activating the insulin receptor kinase.[5]
-
Anti-angiogenic and Anti-tumor Activity: It has demonstrated anti-angiogenic and anti-tumor effects in research models.[2][5]
Q3: In which cell lines has the cytotoxicity of this compound been studied?
A3: The cytotoxic effects of this compound have been investigated in various cell lines, including:
-
RINm5F (rat insulinoma) cells[8]
-
HeLa (human cervical cancer) cells[6]
-
HepG2 (human liver cancer) cells[6]
-
MEF (mouse embryonic fibroblast) cells[6]
-
Neuroblastoma NB 41 and glioma C6 cells
-
NIH-3T3 (mouse embryonic fibroblast) cells[10]
-
Raw 264.7 (mouse macrophage) cells[10]
-
INT-407 (human embryonic intestinal) cells[10]
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically a yellow powder.[1] It is soluble in water (up to 20 mg/mL).[1] For storage, it is recommended to keep the solid form at -20°C, protected from light.[1] Stock solutions are generally unstable and it is recommended to prepare them fresh for each experiment.[2] If storage of stock solutions is necessary, they should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[5]
Troubleshooting Guides
This section addresses common issues encountered during the experimental determination of this compound cytotoxicity.
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, edge effects in the microplate, or variability in reagent addition.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent cell distribution. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.[11]
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells of the microplate with sterile PBS or culture medium without cells and exclude them from data analysis.[11]
-
Reagent Addition: Be precise and consistent with the addition of this compound and assay reagents to each well.
-
Issue 2: Low or no signal in MTT/MTS assays.
-
Possible Cause: Insufficient number of viable cells, compromised cellular metabolic activity, or issues with the tetrazolium salt solution or solubilization step.
-
Troubleshooting Steps:
-
Cell Viability: Confirm that the cells are viable and metabolically active before starting the experiment.
-
Reagent Quality: Ensure the MTT or MTS reagent is properly stored (protected from light) and has not expired. The solution should be a clear yellow.[11]
-
Incubation Time: Optimize the incubation time with the tetrazolium salt (typically 1-4 hours) to allow for sufficient formazan (B1609692) crystal formation.[12][13]
-
Solubilization: Ensure complete solubilization of the formazan crystals by using an appropriate solubilizing agent (e.g., DMSO, acidified isopropanol) and thorough mixing.[14]
-
Issue 3: High background in LDH release assays.
-
Possible Cause: Cell lysis due to improper handling, presence of LDH in the serum of the culture medium, or microbial contamination.
-
Troubleshooting Steps:
-
Gentle Handling: Avoid excessive force during pipetting and cell washing to prevent mechanical damage to the cell membrane.[15]
-
Serum-Free Medium: Consider using a serum-free medium during the treatment period to reduce background LDH levels. If serum is required, run a control with medium and serum alone to determine the background absorbance.[16]
-
Contamination Check: Regularly check cell cultures for any signs of microbial contamination, which can lead to cell lysis and LDH release.
-
Issue 4: Unexpected cellular responses or off-target effects.
-
Possible Cause: this compound can have effects beyond PTEN inhibition, especially at higher concentrations. The presence of reducing agents in the experimental setup can also affect its activity.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and incubation time that elicits the desired effect with minimal off-target consequences.[17]
-
Control for Reducing Agents: Be aware that reducing agents like dithiothreitol (B142953) (DTT) can suppress the inhibitory activity of this compound.[17] If their presence is unavoidable, their impact should be carefully evaluated.
-
Confirm Mechanism of Cell Death: To confirm if unexpected cell death is due to apoptosis or pyroptosis, you can assay for specific markers like cleaved PARP (apoptosis) or active caspase-1 and LDH release (pyroptosis).[6][17]
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against various phosphatases and its cytotoxic effects on different cell lines.
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
| Phosphatase | IC50 (nM) |
| PTEN | 38[1][2][3][5] |
| PTPβ | 343[1][2][3][5] |
| PTP-1B | 920[1][2][3][5] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| H9c2 | 5 µM for 24.5 hours (in the context of H/R injury) | Further decrease in cell viability and increased apoptosis | [3][5] |
| RINm5F | Not specified | Provoked cell death, predominantly by apoptosis | [8] |
| MEF | Increasing concentrations for 48 hours | Dose-dependent reduction in cell population and viability | [6] |
| HeLa | Increasing concentrations for 48 hours | Dose-dependent reduction in cell viability | [6] |
Experimental Protocols
This section provides detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[14]
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include untreated control wells. The final volume in each well should be 100 µL.[14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[14][18]
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[19]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.[16]
-
Controls: Prepare the following controls:
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.[16]
-
Assay Reaction: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant and controls.[16]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[16][20]
-
Stop Solution (if applicable): Some kits require the addition of a stop solution to terminate the reaction.[16]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm) using a microplate reader.[16]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for assessing its cytotoxicity.
References
- 1. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. cellbiologics.com [cellbiologics.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. LDH cytotoxicity assay [protocols.io]
Optimizing Bpv(phen) trihydrate concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bpv(phen) trihydrate in their experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed protocols and quantitative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), with high selectivity for Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] By inhibiting PTEN, Bpv(phen) prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of the PI3K/Akt signaling pathway.[5][6] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Bpv(phen) is also known to act as an insulin-mimetic agent.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water (up to 20 mg/mL) and DMSO (approximately 1 mg/mL).[7][8] For long-term storage, the solid powder should be stored at -20°C, protected from light, where it is stable for at least four years.[7][9]
Q3: Is this compound stable in solution?
A3: No, this compound is unstable in solution. It is strongly recommended to prepare solutions fresh just prior to use and to not store aqueous solutions for more than one day.[3][7] If using a stock solution in an organic solvent, it should be purged with an inert gas.[7]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied.[10] For PTEN inhibition and activation of the PI3K/Akt pathway, concentrations ranging from 100 nM to 5 µM are commonly reported.[1][6][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Can this compound be used in in vivo experiments?
A5: Yes, this compound has been used in in vivo studies. For example, a dosage of 5 mg/kg via intraperitoneal injection has been used in mouse models.[4] As with in vitro experiments, the optimal dosage and administration route should be determined empirically for the specific animal model and research question.
Troubleshooting Guide
Issue 1: I am observing significant cell death or cytotoxicity in my experiments.
-
Possible Cause: this compound can induce apoptosis and other forms of cell death at higher concentrations.[10][11] This is a known off-target effect. The cellular response can be bimodal, with lower concentrations promoting survival and higher concentrations being cytotoxic.[12]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to find a window that provides the desired inhibitory effect without causing excessive cell death. Start with a broad range (e.g., 10 nM to 100 µM) and then narrow it down.
-
Reduce Incubation Time: A shorter treatment duration may be sufficient to observe the desired signaling events before the onset of cytotoxicity.
-
Assess Cell Viability: Use multiple methods to assess cell viability, such as MTT assay for metabolic activity and LDH assay for membrane integrity, to get a comprehensive understanding of the cytotoxic effects.[13]
-
Issue 2: I am not observing the expected activation of the PI3K/Akt pathway.
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Step: Increase the concentration of this compound. Refer to the quantitative data tables below for concentration ranges used in similar cell types.
-
Possible Cause 2: The incubation time is not optimal.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the peak of Akt phosphorylation.
-
Possible Cause 3: The this compound solution has degraded.
-
Troubleshooting Step: Always prepare fresh solutions of this compound immediately before each experiment due to its instability in solution.[3][7]
-
Possible Cause 4: Presence of reducing agents in the experimental setup.
-
Troubleshooting Step: The presence of reducing agents like dithiothreitol (B142953) (DTT) can suppress the inhibitory activity of Bpv(phen).[10] Ensure that your buffers and media do not contain interfering substances.
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound
| Target | IC₅₀ Value | Reference |
| PTEN | 38 nM | [1][3][4] |
| PTP-β | 343 nM | [1][3][4] |
| PTP-1B | 920 nM | [1][3][4] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| PC12 | 1-3 µM | 24-48 h | Increased metabolic activity | [12] |
| PC12 | 10-100 µM | 24-48 h | Inhibition of mitochondrial function, apoptosis | [12][13] |
| H9c2 | 5 µM | 24.5 h | Decreased cell viability, increased apoptosis | [1][4] |
| MEF | Increasing conc. | 48 h | Dose-dependent reduction in cell viability | [11] |
| HeLa | Increasing conc. | 48 h | Dose-dependent reduction in cell viability | [11] |
| NIH-3T3, Raw 264.7, INT-407 | 100-500 nM | 1 h pre-IR | Cytoprotective against ionizing radiation | [9] |
| Primary Spinal Neurons | 100 nM | Not specified | Reduced cell death | [6] |
| Enteric Ganglia | 200-400 nM | 7 h | Increased phospho-Akt | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
For an aqueous stock solution:
-
Add the appropriate volume of sterile water to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 1 mL of water to 4.04 mg of this compound, assuming a molecular weight of 404.3 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Note: Aqueous solutions are unstable and should be prepared fresh for each experiment. Do not store.[7]
-
-
For a DMSO stock solution:
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 1 mg/mL stock).
-
Vortex thoroughly. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize degradation.[7]
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium immediately before use.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO).
-
Incubate the cells for the desired period (determined by time-course experiments) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, proceed with downstream analysis (e.g., cell lysis for western blotting, cell viability assays).
Protocol 3: Assessing PI3K/Akt Pathway Activation by Western Blot
Materials:
-
Treated and untreated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells treated with this compound and controls using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and a loading control (GAPDH or β-actin) to confirm equal protein loading and to assess the relative increase in Akt phosphorylation.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for Bpv(phen) treatment.
Caption: Troubleshooting decision tree for Bpv(phen) experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | 42494-73-5 [sigmaaldrich.com]
- 9. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
How to prevent Bpv(phen) trihydrate degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Bpv(phen) trihydrate to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particularly high selectivity for Phosphatase and Tensin Homolog (PTEN).[1][2] Its primary mechanism of action involves the inhibition of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound effectively mimics insulin (B600854) signaling and promotes cell survival and proliferation.[1][2]
Q2: What are the initial signs of this compound degradation?
While specific visual cues of degradation are not well-documented in the literature, any change in the physical appearance of the solid compound, such as discoloration from its typical faint yellow to a darker shade, or altered solubility of the powder should be considered a potential sign of degradation. For solutions, precipitation or a visible color change may indicate instability.
Q3: How quickly does this compound degrade in solution?
Solutions of this compound are known to be unstable.[3] It is strongly recommended to prepare solutions fresh for each experiment to ensure potency and minimize variability in results.
Q4: Can I reuse a stock solution of this compound that has been frozen?
Repeated freeze-thaw cycles are not recommended as they can contribute to the degradation of the compound. If a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated temperature changes.[1]
Q5: Are there any known incompatibilities with other reagents?
Yes, the presence of reducing agents such as dithiothreitol (B142953) (DTT) or high concentrations of glutathione (B108866) can significantly diminish the inhibitory activity of this compound on PTEN and other phosphatases.[4] This is a critical consideration for in vitro assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound due to improper storage or handling of solutions. | Always prepare solutions fresh before each experiment. Store the solid compound and stock solution aliquots at the recommended temperatures and protect from moisture and light. Perform a dose-response curve to verify the compound's potency. |
| High variability between experimental replicates | Instability of this compound in the experimental medium over the time course of the assay. | Minimize the incubation time whenever possible. For longer experiments, consider replenishing the compound at set intervals, though this should be validated for your specific experimental setup. |
| Unexpected cellular toxicity or off-target effects | The effects of this compound can be highly dose-dependent. Higher concentrations may lead to off-target effects and cytotoxicity.[4] | Conduct a thorough dose-response analysis to identify the optimal concentration that provides the desired inhibitory effect with minimal toxicity. |
| Precipitation of the compound in aqueous media | This compound may have limited solubility in certain buffers or media, especially at higher concentrations. | If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] For aqueous stock solutions, filtration through a 0.22 µm filter after dilution to the working concentration is recommended.[1] |
Data Presentation
Table 1: Summary of this compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Important Considerations |
| Solid | 4°C | Short-term | Sealed, away from moisture.[5] |
| -20°C | Up to 3 years | Sealed, away from moisture and light.[3][6] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Sealed, away from moisture.[1][5] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Sealed, away from moisture.[1][5] | |
| Working Solution | Room Temperature | Unstable | Prepare fresh immediately before use.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration. If using water, solubility can be aided by ultrasonic treatment.[5]
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[1][5]
Protocol 2: Assessment of this compound Activity (PTEN Inhibition Assay)
This protocol provides a general workflow to assess the inhibitory activity of this compound on PTEN. Specific details may vary based on the assay kit and instrumentation used.
-
Prepare Working Solution: Thaw a single-use aliquot of the this compound stock solution and dilute it to the desired final concentrations in the appropriate assay buffer immediately before use.
-
Enzyme and Substrate Preparation: Prepare the recombinant PTEN enzyme and its substrate (e.g., PIP3) according to the manufacturer's instructions.
-
Assay Plate Setup: Add the PTEN enzyme, the prepared this compound working solutions (at various concentrations for a dose-response curve), and the assay buffer to the wells of a microplate. Include appropriate controls (no enzyme, no inhibitor).
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence or absorbance).
-
Data Analysis: Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (Bisperoxovanadium(phen) trihydrate) | PTP/PTEN 抑制剂 | MCE [medchemexpress.cn]
- 6. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Bpv(phen) Trihydrate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bpv(phen) trihydrate. Below you will find troubleshooting guidance and frequently asked questions regarding its stability in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Encountering issues with your this compound solutions in DMSO? Consult the guide below for common problems and recommended actions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Color Change (e.g., solution turns yellow/orange or brown) | 1. Oxidation: Vanadium complexes can be sensitive to atmospheric oxygen, leading to a change in the oxidation state of the vanadium center and a corresponding color change.[1] 2. DMSO Degradation: At elevated temperatures or with prolonged exposure to air, DMSO itself can undergo degradation, which may cause a color change.[2] 3. Compound Degradation: this compound is known to be unstable in solution, and a color change may indicate its degradation.[3] | 1. Use Anhydrous DMSO: DMSO is hygroscopic; absorbed water can affect compound stability. Use fresh, anhydrous DMSO for solution preparation. 2. Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen. 3. Prepare Fresh Solutions: Due to its instability, it is highly recommended to prepare this compound solutions fresh for each experiment.[3] |
| Precipitation in Stock Solution (especially after freeze-thaw cycles) | 1. Supersaturation: The initial concentration may be too high, leading to precipitation upon cooling or over time. 2. Hygroscopic DMSO: Water absorbed by DMSO can reduce the solubility of the compound.[4] 3. Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation of less stable compounds. | 1. Warm Gently: Briefly warm the solution to 37°C and vortex to attempt redissolution.[4] 2. Sonication: Use a bath sonicator to aid in redissolving the precipitate.[4] 3. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use vials.[5] 4. Confirm Concentration: If precipitation is persistent, the actual concentration in the supernatant will be lower than intended. It is best to prepare a fresh solution. |
| Inconsistent Experimental Results | 1. Compound Degradation: Due to the inherent instability of this compound in solution, its effective concentration may decrease over the course of an experiment, leading to variability.[3] 2. Inaccurate Concentration: Persistent, unseen microprecipitation can lead to an overestimation of the compound's concentration in solution. | 1. Prepare Fresh Dilutions: Always prepare fresh working solutions from a newly prepared stock solution for each experiment. 2. Time-Course Considerations: For longer experiments, consider the potential for degradation and its impact on your results. It has been noted to be stable in neutral aqueous solution for up to 48 hours in cell culture experiments.[6] 3. Perform Stability Study: If precise concentration over time is critical, perform a stability study using the protocol provided below. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO at approximately 1 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[4][7] For cell culture applications, a stock solution in DMSO is commonly prepared and then diluted into the aqueous culture medium.[6]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate volume of anhydrous DMSO to your weighed solid this compound. Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) can aid in this process.[4]
Q3: How stable is this compound in DMSO solution?
A3: this compound solutions are generally considered unstable.[3] It is strongly recommended to prepare solutions fresh before use.[3] For aqueous solutions, it is advised not to store them for more than one day.[3][8]
Q4: What are the recommended storage conditions for this compound?
A4: As a solid, this compound is stable for at least two years when stored at -20°C.[3] If a DMSO stock solution must be stored, it is recommended to keep it at -80°C for up to six months or at -20°C for up to one month, aliquoted to avoid freeze-thaw cycles.[5] However, fresh preparation is always the best practice.
Q5: My this compound powder is yellow to orange. Is this normal?
A5: Yes, the solid is typically described as a yellow to orange crystalline solid.[3]
Quantitative Stability Data
| Storage Condition | Time Point | % Remaining (Mean ± SD) | Appearance |
| Room Temperature | 0 hr | 100% | Clear, light yellow |
| 24 hr | |||
| 48 hr | |||
| 72 hr | |||
| 4°C | 0 hr | 100% | Clear, light yellow |
| 24 hr | |||
| 72 hr | |||
| 1 week | |||
| -20°C | 0 hr | 100% | Clear, light yellow |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| -80°C | 0 hr | 100% | Clear, light yellow |
| 1 month | |||
| 3 months | |||
| 6 months |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 404.29 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh out 4.04 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
For immediate use, proceed with dilutions. If short-term storage is necessary, aliquot into single-use vials and store appropriately.
Protocol for Assessing the Stability of this compound in DMSO via HPLC
Objective: To quantify the percentage of this compound remaining in a DMSO stock solution over time under various storage conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM) as described in the protocol above.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution. Dilute it with an appropriate mobile phase to a final concentration suitable for HPLC-UV analysis. Inject this sample into the HPLC system to obtain the initial peak area.
-
Aliquot and Store: Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At each designated time point (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
-
Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare a sample for HPLC analysis by diluting it in the same manner as the T=0 sample.
-
Data Analysis:
-
For each time point, determine the peak area of the this compound from the chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Visualizations
Caption: Troubleshooting workflow for this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. caymanchem.com [caymanchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Potassium bisperoxo (1,10-phenanthroline) oxovanadate suppresses proliferation of hippocampal neuronal cell lines by increasing DNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpV(phen) (potassium hydrate) | CAS 171202-16-7 | Cayman Chemical | Biomol.com [biomol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Unexpected outcomes with Bpv(phen) trihydrate treatment
Welcome to the technical support center for Bpv(phen) trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this potent PTEN and protein tyrosine phosphatase (PTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Protein Tyrosine Phosphatases (PTPs), including PTEN (Phosphatase and Tensin homolog).[1][2][3] Its inhibitory action on PTEN leads to the activation of the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[4] It also functions as an insulin-mimetic agent by promoting the phosphorylation of the insulin (B600854) receptor kinase.[5]
Q2: Why am I observing high levels of cell death in my experiments?
While often used to promote cell survival through AKT activation, this compound can induce apoptosis and other forms of programmed cell death, particularly at higher concentrations or with prolonged exposure.[1][3][4][6] This is a known off-target effect. It is crucial to perform a dose-response experiment to find the optimal concentration that yields the desired inhibitory effect with minimal cytotoxicity.
Q3: My results are inconsistent between experiments. What could be the cause?
Inconsistent results with this compound can often be attributed to its instability in solution.[7][8] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Additionally, the presence of reducing agents in your experimental buffer can significantly impact its potency.[9][10]
Q4: How do reducing agents like DTT affect this compound's activity?
The inhibitory effect of this compound on PTEN is due to the formation of a disulfide bridge between Cys124 and Cys71 on the enzyme.[9] Reducing agents, such as dithiothreitol (B142953) (DTT), can reverse this oxidation, thereby significantly diminishing the inhibitory potency of the compound.[9][10] It is critical to be aware of the composition of your buffers and media.
Q5: I am not observing the expected increase in AKT phosphorylation. What should I check?
Several factors could lead to a lack of expected AKT phosphorylation:
-
Compound Instability: As mentioned, this compound is unstable in solution. Ensure you are using a freshly prepared solution.[7][8]
-
Presence of Reducing Agents: Check if your cell culture media or lysis buffers contain reducing agents like DTT, which can inactivate the inhibitor.[9][10]
-
Suboptimal Concentration: The effective concentration can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Cellular Context: The baseline activity of the PI3K/AKT pathway in your cells of interest can influence the observed effect.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
Increased apoptosis detected by TUNEL assay or Annexin V staining.
-
Reduced cell proliferation in a viability assay (e.g., MTT, CellTiter-Glo).
-
Visible changes in cell morphology indicative of cell stress or death.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response curve to identify the optimal concentration with the lowest toxicity. Start with a lower concentration range based on published IC50 values. |
| Prolonged Incubation Time | Conduct a time-course experiment to determine the minimal incubation time required to achieve the desired effect on your target. |
| Induction of Apoptosis/Pyroptosis | This is a known effect of this compound.[4][11] If your goal is not to induce cell death, consider using a lower concentration or a shorter treatment duration. |
| Off-Target Effects | At higher concentrations, Bpv(phen) can have more widespread and promiscuous effects on protein tyrosine phosphorylation.[6] |
Issue 2: Inconsistent or No Inhibition of PTEN Activity
Symptoms:
-
No significant increase in phosphorylated AKT (p-AKT) levels in Western blot analysis.
-
Downstream targets of the AKT pathway remain inactive.
-
Inconsistent results across replicate experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Instability | Prepare fresh this compound solutions for each experiment from a solid stock. Avoid storing diluted solutions.[7][8] |
| Presence of Reducing Agents (e.g., DTT) | Remove reducing agents from all experimental buffers, including cell culture media and lysis buffers, as they can reverse the inhibitory effect.[9][10] |
| Incorrect Storage of Stock Solution | Store the solid compound at -20°C. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[1][3] |
| Lot-to-Lot Variability | The water content of this compound can vary between lots. Refer to the lot-specific information provided by the manufacturer for the precise molecular weight to ensure accurate concentration calculations. |
Data Presentation
Table 1: IC50 Values of this compound for Various Phosphatases
| Target Phosphatase | IC50 (nM) |
| PTEN | 38[1][2][3] |
| PTP-β | 343[1][2][3] |
| PTP-1B | 920[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Due to the variability in water content, use the lot-specific molecular weight provided by the supplier for accurate molar concentration calculations.
-
Solvent Selection: this compound is soluble in water (up to 5 mg/mL) and DMSO.[8] For cell culture experiments, dissolving in water or DMSO is common.
-
Preparation:
-
To prepare a 10 mM stock solution in water, dissolve the appropriate amount of this compound in sterile, nuclease-free water.
-
Vortex briefly to ensure complete dissolution.
-
If using water as the solvent for cell culture, sterilize the stock solution by passing it through a 0.22 µm filter.[1]
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] As solutions are unstable, it is best to prepare them fresh.[7][8]
Protocol 2: Western Blot Analysis of AKT Phosphorylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Ensure the lysis buffer does not contain reducing agents.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the relative change in AKT phosphorylation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | 42494-73-5 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bpv(phen) Trihydrate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving Bpv(phen) trihydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing inconsistent or lower-than-expected inhibition of PTEN in my in vitro assay?
A1: Several factors can contribute to this issue:
-
Presence of Reducing Agents: this compound inhibits PTEN by oxidizing critical cysteine residues (Cys124 and Cys71) in its active site, forming a disulfide bridge. The presence of reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, in your assay buffer will reverse this oxidation and significantly reduce the inhibitory effect of Bpv(phen).
-
Solution: Review your buffer composition and remove any reducing agents unless they are absolutely essential for enzyme stability. If a reducing agent is necessary, its concentration should be minimized and kept consistent across all experiments.
-
-
Degradation of Bpv(phen) Solution: this compound is unstable in aqueous solutions.[1][2] Stock solutions should be prepared fresh for each experiment.[1] Storing aqueous solutions, even for a day, is not recommended.[2]
-
Solution: Always prepare Bpv(phen) solutions immediately before use. If a stock solution in an organic solvent like DMSO is prepared, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[3]
-
-
Incorrect Concentration: Ensure accurate calculation and dilution of your Bpv(phen) stock solution.
-
Solution: Double-check all calculations and ensure proper calibration of pipettes.
-
Q2: I am observing high background signal in my malachite green-based phosphatase assay. What could be the cause?
A2: High background in a malacolorimetric assay for phosphate (B84403) detection is often due to phosphate contamination.
-
Contaminated Reagents: Buffers (especially phosphate-based buffers like PBS), enzyme preparations, or the this compound itself could be contaminated with free phosphate.
-
Solution: Use phosphate-free buffers (e.g., Tris-HCl, HEPES). Test each component of your reaction for phosphate contamination by adding the malachite green reagent to them individually.
-
-
Spontaneous Hydrolysis of Substrate: The substrate used in the assay (e.g., a phosphorylated peptide) may be unstable and undergo spontaneous, non-enzymatic hydrolysis.
-
Solution: Run a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis. Subtract this background rate from your experimental values. Ensure the substrate is stored correctly according to the manufacturer's instructions.
-
Q3: My cellular assay results are not reproducible. What are the potential sources of variability?
A3: Cellular assays introduce additional layers of complexity.
-
Cell Viability and Density: The effect of Bpv(phen) can be concentration-dependent, with higher concentrations potentially inducing apoptosis or pyroptosis.[4][5] Variations in cell seeding density can also affect the outcome.
-
Solution: Perform a dose-response curve to determine the optimal concentration of Bpv(phen) that achieves the desired effect without significant cytotoxicity. Use a consistent cell seeding density and ensure even cell distribution in multi-well plates. Regularly check cell viability using methods like MTT or LDH assays.[4]
-
-
Inconsistent Incubation Times: The timing of Bpv(phen) treatment and subsequent steps is critical.
-
Solution: Standardize all incubation times and ensure they are precisely followed for all samples.
-
-
Cellular Redox State: The intracellular environment is reducing, which can counteract the oxidative inhibitory mechanism of Bpv(phen).
-
Solution: Be aware of this inherent variability. While difficult to control directly, maintaining consistent cell culture conditions (e.g., passage number, confluency) can help minimize variations in the cellular redox environment.
-
Q4: How should I prepare and store this compound stock solutions to ensure maximum activity?
A4: Proper handling of this compound is crucial for obtaining reliable results.
-
Solid Form: The solid, crystalline form is stable for at least four years when stored at -20°C.[2]
-
Aqueous Solutions: Aqueous solutions are highly unstable and should be prepared fresh immediately before each experiment. It is not recommended to store aqueous solutions.[1][2]
-
Organic Solvent Stock Solutions: A stock solution can be prepared in DMSO (at approximately 1 mg/mL).[2] This stock solution should be aliquoted into small, single-use volumes and stored at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3] When diluting the DMSO stock into aqueous buffers for experiments, ensure the final concentration of DMSO is low and consistent across all samples, as it can have physiological effects.[2]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Various Phosphatases
| Phosphatase | IC₅₀ (nM) | Reference(s) |
| PTEN | 38 | [3][6] |
| PTP-β | 343 | [3][6] |
| PTP-1B | 920 | [3][6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [3] |
| Aqueous Solution | N/A | Prepare fresh, do not store | [1][2] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro PTEN inhibition assay using this compound and a malachite green-based detection method.
Protocol: In Vitro PTEN Inhibition Assay using Malachite Green
This protocol is adapted from standard malachite green phosphatase assay procedures and tailored for assessing PTEN inhibition by this compound.
Materials:
-
Recombinant human PTEN enzyme
-
PTEN substrate (e.g., a phosphorylated peptide or PIP3)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂) - Note: Must be phosphate-free and contain no reducing agents.
-
Malachite Green Reagent (commercially available kits are recommended)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare a fresh stock solution of this compound in water or DMSO immediately before use. Perform serial dilutions in Assay Buffer to obtain a range of desired inhibitor concentrations.
-
Dilute the PTEN enzyme and substrate to their optimal working concentrations in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or below the Kₘ for the substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Blank (no enzyme, no inhibitor): Assay Buffer and substrate.
-
Control (no inhibitor): Assay Buffer, PTEN enzyme, and substrate.
-
Inhibitor Wells: Bpv(phen) dilutions, PTEN enzyme, and substrate.
-
-
The final reaction volume is typically 50-100 µL.
-
Pre-incubate the PTEN enzyme with the Bpv(phen) dilutions for 10-15 minutes at room temperature to allow for inhibition to occur before initiating the reaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate to all wells (except the blank, where substrate is added with the buffer).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (typically 620-650 nm).
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each Bpv(phen) concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition versus the logarithm of the Bpv(phen) concentration to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts related to this compound assays.
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for a this compound PTEN inhibition assay.
References
Cell viability issues with Bpv(phen) trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with Bpv(phen) trihydrate.
Troubleshooting Guide
This guide addresses common problems encountered during experiments using this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I'm observing significant cell death after treating my cells with this compound. Is this expected?
Answer: Yes, significant cell death can be an expected outcome, particularly at higher concentrations. Bpv(phen) is a potent inhibitor of protein tyrosine phosphatases (PTPs), including PTEN, which can lead to the induction of apoptosis (programmed cell death) and pyroptosis.[1][2][3][4][5] The effects of Bpv(phen) are known to be highly dose-dependent.[6][7]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To find the optimal concentration for your experiment that achieves the desired inhibitory effect with minimal cytotoxicity, it is crucial to perform a dose-response experiment.[6]
-
Time-Course Experiment: Reduce the incubation time. The desired cellular effect might be achievable before the onset of widespread cell death.[6]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to Bpv(phen). Consider the possibility that your cell line is particularly sensitive.
-
Confirm Apoptosis/Pyroptosis: To confirm the mechanism of cell death, you can perform assays for apoptosis markers (e.g., cleaved PARP, Annexin V staining) or pyroptosis markers (e.g., active caspase-1, LDH release).[2][6]
Question 2: My experimental results are inconsistent when using this compound. What could be the cause?
Answer: Inconsistent results can stem from the stability and handling of this compound solutions.
Potential Causes and Solutions:
-
Solution Instability: Bpv(phen) solutions can be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.[8][9]
-
Storage: Stock solutions should be stored properly. For example, at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture.[1]
-
Presence of Reducing Agents: The inhibitory activity of Bpv(phen) can be suppressed by reducing agents like dithiothreitol (B142953) (DTT) or glutathione.[6][10][11] Ensure your cell culture medium or buffers do not contain high concentrations of these agents unless it is part of your experimental design.
-
Frequency of Media Change: For long-term experiments (e.g., 72 hours), small molecule inhibitors in serum-containing medium can become inactive after 12-24 hours. It is recommended to replace the medium with fresh inhibitor every 12-24 hours to ensure consistent activity.[12]
Question 3: I am not observing the expected downstream signaling effects (e.g., increased p-Akt) after Bpv(phen) treatment. Why might this be?
Answer: The lack of expected downstream effects could be due to several factors related to the compound's activity, the specific cellular context, or the experimental setup.
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the this compound you are using is of high quality and has been stored correctly to prevent degradation.
-
Check for PTEN Expression: The primary target of Bpv(phen) is PTEN. If your cell line has very low or no PTEN expression, the effect on the PI3K/Akt pathway will be diminished.[13][14]
-
Dose and Time Optimization: The activation of signaling pathways can be transient. Perform a time-course experiment (e.g., 15, 30, 60 minutes) and a dose-response experiment to identify the optimal conditions for observing the desired phosphorylation events.[6][15]
-
Off-Target Effects: At higher concentrations, Bpv(phen) can have more widespread and promiscuous effects on protein tyrosine phosphorylation, potentially complicating the interpretation of results.[6] It can also activate other signaling pathways, such as the MAPK/ERK pathway, in a MEK-independent manner.[16]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), with high selectivity for Phosphatase and Tensin Homolog (PTEN).[1][5][17][18] It inhibits PTEN by inducing the oxidative formation of a disulfide bridge in the enzyme's active site.[19] By inhibiting PTEN, Bpv(phen) prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the accumulation of PIP3 and subsequent activation of the PI3K/Akt signaling pathway, which promotes cell survival, growth, and proliferation.[19]
What are the known off-target effects of this compound?
Besides its potent inhibition of PTEN, Bpv(phen) also inhibits other PTPs such as PTP-1B and PTP-β, although with lower potency.[1][5][17] It is also known to activate the insulin (B600854) receptor kinase.[18] At higher concentrations, it can have broader effects on cellular phosphorylation.[6] A significant off-target effect is the induction of apoptosis and pyroptosis, leading to cell death.[2][3][6]
What is the recommended solvent and storage for this compound?
This compound is soluble in water (H₂O) at a concentration of 20 mg/mL.[18] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[18] Stock solutions should be freshly prepared; however, if storage is necessary, they can be kept at -80°C for up to six months or -20°C for one month.[1]
Is this compound hazardous?
According to safety data sheets, Bpv(phen) may cause skin and eye irritation and may cause respiratory irritation.[18] It is important to follow standard laboratory safety procedures, including wearing personal protective equipment. Some suppliers indicate it is not classified as a hazardous substance.[20] However, another source classifies a similar compound as toxic if swallowed and very toxic to aquatic life. Always refer to the specific safety data sheet provided by your supplier.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and cellular effects of Bpv(phen) observed in various studies.
Table 1: Inhibitory Concentrations (IC₅₀) of Bpv(phen)
| Target | IC₅₀ | Reference |
| PTEN | 38 nM | [1][5][17] |
| PTP-β | 343 nM | [1][5][17] |
| PTP-1B | 920 nM | [1][5][17] |
Table 2: Cellular Effects of Bpv(phen) at Different Concentrations
| Cell Line | Concentration | Effect | Reference |
| H9c2 cells | 5 µM | Decreased cell viability, increased apoptosis | [1][5][21] |
| MEF and HeLa cells | Increasing concentrations | Dose-dependent reduction in cell viability | [2] |
| RINm5F cells | 10 and 100 µmol/L | Induced apoptosis, JNK and p38 MAPK activation | [4] |
| PC12 cells | 1 and 3 µmol/L | Stimulated metabolic activity, ERK activation | [7][22] |
| PC12 cells | 10 and 100 µmol/L | Inhibition of mitochondrial function, induced apoptosis | [7][23] |
Experimental Protocols
Protocol 1: Assessment of Bpv(phen)-Induced Apoptosis and Pyroptosis
Objective: To determine if Bpv(phen) treatment induces apoptosis and/or pyroptosis in a specific cell line.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MEF, HeLa, or your cell line of interest) at an appropriate density to allow for adherence overnight. Treat the cells with a range of Bpv(phen) concentrations (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 or 48 hours).[6]
-
Apoptosis Detection (Immunoblotting):
-
Lyse the cells in a suitable buffer.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with an antibody against cleaved PARP, a well-established marker of apoptosis.[2]
-
-
Apoptosis Detection (Flow Cytometry):
-
Pyroptosis Detection (Immunoblotting):
-
Perform immunoblotting on cell lysates using an antibody against the active form of caspase-1.[2]
-
-
Pyroptosis Detection (LDH Assay):
-
Collect the cell culture medium.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit. An increase in LDH activity in the medium is indicative of cell membrane damage, a feature of pyroptosis and necrosis.[2][6]
-
Protocol 2: Analysis of PI3K/Akt and MAPK Pathway Activation
Objective: To investigate the effect of Bpv(phen) on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest (e.g., PC12, RINm5F) and treat them with various concentrations of Bpv(phen) (e.g., 1, 3, 10 µM) for different, typically shorter, time points (e.g., 15, 30, 60 minutes).[6]
-
Protein Extraction: Lyse the cells in a lysis buffer supplemented with phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473), ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).
-
Also, probe for total Akt, ERK, JNK, and p38 as loading controls to normalize the data.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Visualizations
Caption: Bpv(phen) inhibits PTEN, leading to activation of the PI3K/Akt signaling pathway.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. This compound (Bisperoxovanadium(phen) trihydrate) | PTP/PTEN 抑制剂 | MCE [medchemexpress.cn]
- 22. Concentration-dependent Effects of Peroxovanadium Compound bpV(phen) on PC12 Cell Survival [hrcak.srce.hr]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PTEN Inhibitors: Bpv(phen) Trihydrate vs. Bpv(pic)
For researchers, scientists, and drug development professionals navigating the landscape of PTEN inhibitors, selecting the optimal compound is critical for experimental success. This guide provides an objective comparison of two widely used bisperoxovanadium compounds, Bpv(phen) (B1663088) trihydrate and bpv(pic) (B592979), focusing on their performance as PTEN inhibitors, supported by experimental data.
Executive Summary
Bpv(phen) trihydrate and bpv(pic) are potent, cell-permeable inhibitors of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). Both compounds effectively block the phosphatase activity of PTEN, leading to the activation of the PI3K/Akt signaling pathway. However, they exhibit key differences in potency, selectivity, and mechanism of action. Bpv(pic) demonstrates slightly higher potency and greater selectivity for PTEN, whereas bpv(phen) has a broader inhibitory profile that includes other protein tyrosine phosphatases (PTPs). The choice between these inhibitors will depend on the specific requirements of the experimental design, with bpv(pic) being preferable for studies requiring high PTEN specificity.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and bpv(pic) to facilitate a direct comparison of their inhibitory activities.
| Parameter | This compound | Bpv(pic) |
| IC50 for PTEN | 38 nM[1][2][3][4][5] | 31 nM[1][6] |
| IC50 for PTP-β | 343 nM[1][2][3][4] | Not reported |
| IC50 for PTP-1B | 920 nM[1][2][3][4] | Not reported |
Mechanism of Action
While both compounds target the active site of PTEN, their molecular interactions and selectivity profiles differ.
This compound inhibits PTEN through the oxidative formation of a disulfide bridge between Cys124 and Cys71 in the enzyme's active site.[7][] This reversible oxidation prevents substrate binding and catalysis. Its broader specificity is attributed to the neutral N,N ligands in its structure, which also allows it to target other PTPs like PTP-1B and PTP-β.[9]
Bpv(pic) , containing polar N,O ligands, exhibits a more favorable binding to PTEN.[9] This structural feature is believed to contribute to its greater selectivity over other PTPs. It is characterized as a selective inhibitor that forms stable complexes with the active site of PTEN, hindering its phosphatase function.[10]
In Vitro and In Vivo Efficacy
Both inhibitors have been extensively used in a variety of research models to probe the function of the PTEN signaling pathway.
This compound:
-
Demonstrates anti-angiogenic and anti-tumor activity and can induce apoptosis.[1][2][4]
-
It has been shown to protect against cardiac hypoxia/reoxygenation injury.[2]
-
In vivo, it has been used to investigate neurological recovery and has shown to reduce tumor volume in mouse models.[2][7]
-
Interestingly, some of its effects, such as reducing allergic and inflammatory responses in a murine asthma model, may be independent of PTEN inhibition.[7]
Bpv(pic):
-
Exhibits neuroprotective effects against amyloid β-peptide-induced oxidative stress and neurotoxicity.[11][12]
-
In animal models of spinal cord injury, treatment with bpv(pic) has been shown to promote neuroprotection and functional recovery.[13]
-
It has also been used in combination therapies, for instance, with Schwann cell transplantation to enhance motor neuron repair.[7][]
-
Studies have shown that bpv(pic) can protect against noise-induced hearing loss by activating the PI3K-Akt pathway and reducing oxidative stress.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in their study design.
PTEN Phosphatase Inhibition Assay (In Vitro)
This assay quantifies the enzymatic activity of PTEN in the presence of an inhibitor to determine the IC50 value.
1. Reagents and Materials:
-
Recombinant human PTEN protein
-
Phosphatidylinositol 3,4,5-trisphosphate (PIP3) substrate (e.g., DiC8-PIP3)
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 10 µM EDTA
-
Inhibitor stock solutions (this compound or bpv(pic)) in DMSO
-
Malachite Green Phosphate (B84403) Detection Kit
2. Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well microplate, add 25 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 25 µL of recombinant PTEN enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the PIP3 substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the released inorganic phosphate by adding 100 µL of Malachite Green reagent according to the manufacturer's instructions.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This method is used to assess the downstream cellular effects of PTEN inhibition.
1. Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y human neuroblastoma cells) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or bpv(pic) for a specified time (e.g., 1-4 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Visualizations
PTEN Signaling Pathway and Inhibition
Caption: PTEN negatively regulates the PI3K/Akt pathway.
Comparative Experimental Workflow
Caption: Workflow for comparing PTEN inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. probechem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. The PTEN inhibitor bpV(pic) promotes neuroprotection against amyloid β-peptide (25-35)-induced oxidative stress and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTEN inhibitor bisperoxovanadium protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphatase Inhibitors: Bpv(phen) trihydrate vs. Sodium Orthovanadate
For researchers in cellular signaling, oncology, and metabolic diseases, the choice of a phosphatase inhibitor is a critical experimental decision. Both Bpv(phen) trihydrate and sodium orthovanadate are widely utilized tools to preserve the phosphorylation state of proteins by inhibiting protein tyrosine phosphatases (PTPs). However, their distinct mechanisms, potencies, and specificities dictate their suitability for different research applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor.
At a Glance: Key Distinctions
| Feature | This compound | Sodium Orthovanadate |
| Primary Targets | PTEN, PTP1B, PTP-β[1][2][3] | Broad-spectrum PTPs, alkaline phosphatases, ATPases[4][5] |
| Mechanism | Competitive inhibitor[3] | Competitive inhibitor, phosphate (B84403) analog[5][6][7] |
| Potency | High (nM range for PTEN)[1][2][3] | Moderate (µM to nM range)[8][9] |
| Specificity | More selective, with high potency for PTEN | Broad-spectrum inhibitor[10] |
| Cell Permeability | Cell-permeable[7] | Cell-permeable[7] |
| Insulin (B600854) Mimetic | Potent insulin-mimetic agent[1] | Insulin-mimetic properties[4][11] |
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The data below, compiled from various studies, highlights the significantly greater potency of this compound against specific phosphatases, particularly PTEN.
| Inhibitor | Target Phosphatase | IC50 Value |
| This compound | PTEN | 38 nM[1][2][3] |
| PTP-β | 343 nM[1][2][3] | |
| PTP1B | 920 nM[1][2][3] | |
| Sodium Orthovanadate | (Na,K)-ATPase | 40 nM[8] |
| Alkaline Phosphatase | 10 µM[8] | |
| PTP1B | Ki: 0.38 ± 0.02 µM[9] |
Mechanism of Action and Signaling Pathways
Both compounds act as competitive inhibitors, but their primary targets and downstream effects have important distinctions.
Sodium orthovanadate acts as a structural mimic of phosphate and broadly inhibits a wide range of protein tyrosine phosphatases.[4][5][6] This makes it a valuable tool for preserving the general phosphotyrosine status of cellular proteins, for example, in preparing cell lysates for western blotting. By inhibiting PTP1B, a negative regulator of the insulin receptor, sodium orthovanadate exhibits insulin-mimetic effects, promoting the phosphorylation of the insulin receptor and its downstream targets.[4][11]
This compound is a more specific and potent inhibitor, with a particularly high affinity for the tumor suppressor PTEN (Phosphatase and Tensin homolog).[1][2] PTEN is a crucial negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to the activation of Akt, a key kinase involved in cell survival, growth, and proliferation.[3] Its potent insulin-mimetic effects are also attributed to its ability to inhibit PTPs associated with the insulin receptor, leading to its hyperphosphorylation and activation.[1][12]
Signaling Pathway Diagrams
Caption: Sodium Orthovanadate inhibits PTP1B, enhancing insulin signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neb.com [neb.com]
- 7. Sodium Orthovanadate | Phosphatase Inhibitor [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. The insulin-mimetic agent vanadate promotes receptor endocytosis and inhibits intracellular ligand-receptor degradation by a mechanism distinct from the lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bpv(phen) Trihydrate Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bpv(phen) trihydrate and its alternatives for inhibiting the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). We present supporting experimental data, detailed protocols for cellular activity validation, and visualizations to clarify signaling pathways and workflows.
This compound is a potent inhibitor of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound promotes the activation of Akt, a key kinase involved in cell survival, growth, and proliferation.[1][2] This guide will focus on methods to validate this activity in a cellular context.
Performance Comparison of PTEN Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and two common alternatives, SF1670 and VO-OHpic, against PTEN and other phosphatases. Lower IC50 values indicate higher potency.
| Compound | PTEN IC50 | PTP1B IC50 | PTP-β IC50 | Other Notable Targets |
| This compound | 38 nM[1][2][3] | 920 nM[1][2][3] | 343 nM[1][2][3] | |
| SF1670 | ~2 µM | - | - | CD45 (200 nM) |
| VO-OHpic | 35 nM | - | 57.5 µM | SopB (588 nM), MTM (4.03 µM) |
Signaling Pathway and Experimental Workflow
To validate the activity of this compound, it is essential to demonstrate its effect on the PTEN/PI3K/Akt signaling pathway. The primary methods involve assessing the phosphorylation of Akt, confirming direct target engagement with PTEN, and evaluating downstream cellular effects such as viability.
Caption: this compound inhibits PTEN, leading to the accumulation of PIP3 and subsequent phosphorylation and activation of Akt, which promotes downstream cellular processes.
Caption: General experimental workflow for validating the cellular activity of this compound and its alternatives.
Experimental Protocols
Here we provide detailed methodologies for the key experiments to validate this compound activity.
Western Blot for Phospho-Akt (Ser473)
This protocol is used to determine the increase in Akt phosphorylation at Serine 473, a key indicator of PTEN inhibition and PI3K/Akt pathway activation.
Materials:
-
Cell culture reagents
-
This compound and/or alternative inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours to reduce basal p-Akt levels. Treat cells with various concentrations of this compound or other inhibitors for the desired time (e.g., 30 minutes). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH or β-actin.
-
Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt.[4][5][6][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[8] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Resuspend the cells in PBS and distribute them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PTEN at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble PTEN as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Cell Viability Assay
This assay assesses the downstream effect of PTEN inhibition on cell survival and proliferation.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT or SRB assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Viability Measurement: Measure cell viability using an MTT or SRB assay according to the manufacturer's protocol.[9]
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the effect of the compound on cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative PTEN Inhibitors for Researchers
For scientists and drug development professionals investigating the intricate roles of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog), the selection of a potent and specific inhibitor is paramount. While bpV(phen) trihydrate has been a widely utilized tool compound, a range of alternative inhibitors have emerged, each with distinct biochemical properties and cellular effects. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Executive Summary of PTEN Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. This allows for a rapid comparison of their potency and cellular effects.
| Inhibitor | Chemical Name | PTEN IC50 | Selectivity Notes | Key Cellular Effects |
| This compound | bisperoxo(1,10-phenanthroline)oxovanadate(V) trihydrate | ~38 nM[1] | Potent inhibitor of protein tyrosine phosphatases (PTPs)[1] | Insulin-mimetic, promotes cell migration[1][2] |
| VO-Ohpic trihydrate | (Oxo)(3-hydroxy-2-pyridinecarboxylato)vanadium(V) trihydrate | 35-46 nM[3][4] | Highly selective for PTEN over other phosphatases like PTP-β and PTP-1B.[5] | Activates Akt and FoxO3a, enhances glucose uptake, can induce senescence in some cancer cells.[3] |
| SF1670 | N-(9,10-Dihydro-9,10-dioxo-2-phenanthrenyl)-2,2-dimethylpropanamide | 2 µM[1] | Also inhibits CD45 and PTPN2.[6] | Enhances PtdIns(3,4,5)P3 signaling, elevates Akt phosphorylation, and augments neutrophil functions.[7] |
| bpV(HOpic) | bisperoxo(5-hydroxy-2-pyridinecarboxylic acid)oxovanadate(V) | 14 nM[1][5] | High selectivity for PTEN over PTP-β and PTP-1B.[1][5] | Enhances migration of myoblasts, shows radioprotective effects by activating Akt signaling.[5][8] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place in the PTEN signaling pathway and the general workflow for their evaluation.
The following diagram illustrates a typical experimental workflow for characterizing and comparing PTEN inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed protocols for the key experiments are provided below.
In Vitro PTEN Phosphatase Activity Assay (Malachite Green Assay)
This assay directly measures the enzymatic activity of PTEN by quantifying the release of inorganic phosphate (B84403) from a substrate.
Materials:
-
Recombinant human PTEN protein
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM DTT
-
PTEN inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the PTEN inhibitors in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitors to their respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of recombinant PTEN (e.g., 100 ng) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 25 µL of the PIP3 substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and detect the released phosphate by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.[9][10]
Western Blot for Phospho-Akt (Ser473)
This method assesses the intracellular activity of PTEN inhibitors by measuring the phosphorylation of Akt, a key downstream target of the PI3K/PTEN pathway.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PTEN inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PTEN inhibitors for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.[11][12]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the functional consequence of PTEN inhibition.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
PTEN inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PTEN inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[15][16]
Conclusion
The choice of a PTEN inhibitor should be guided by the specific requirements of the experiment. For high potency and selectivity, bpV(HOpic) and VO-Ohpic trihydrate are excellent choices. SF1670 , while less potent, provides a different chemical scaffold and can be a useful tool, though its off-target effects on CD45 and PTPN2 should be considered. By utilizing the provided comparative data and detailed protocols, researchers can confidently select and validate the most suitable PTEN inhibitor to advance their investigations into the critical roles of this tumor suppressor in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echelon-inc.com [echelon-inc.com]
- 10. echelon-inc.com [echelon-inc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
A Comparative Guide to PTEN Inhibitors: Specificity of Bpv(phen) Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bpv(phen) trihydrate, a well-known PTEN inhibitor, with other commercially available alternatives. The following sections detail its performance, specificity, and the experimental protocols used to evaluate its efficacy, offering a critical resource for researchers investigating the PTEN signaling pathway.
Introduction to PTEN and its Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/AKT/mTOR signaling pathway. By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the PI3K pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] Loss or inactivation of PTEN is a frequent event in a wide range of human cancers, leading to hyperactivation of the PI3K/AKT pathway and promoting tumorigenesis.[2][3] Consequently, inhibitors of PTEN are invaluable tools for studying the intricacies of this signaling cascade and for exploring potential therapeutic strategies in various diseases.
This compound is a potent, cell-permeable inhibitor of PTEN and other protein tyrosine phosphatases (PTPs).[4] Its mechanism of action involves the oxidative formation of a reversible disulfide bond between Cys71 and Cys124 in the active site of PTEN.[5][6] This guide will delve into the specificity of this compound by comparing its inhibitory activity with other known PTEN inhibitors.
Performance Comparison of PTEN Inhibitors
The efficacy and specificity of a PTEN inhibitor are paramount for the accurate interpretation of experimental results. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used PTEN inhibitors against PTEN and other related phosphatases. Lower IC50 values indicate higher potency.
| Inhibitor | PTEN IC50 (nM) | PTP-β IC50 (nM) | PTP-1B IC50 (nM) | Reference(s) |
| This compound | 38 | 343 | 920 | [4][7] |
| VO-OHpic trihydrate | 46 ± 10 | - | - | [8] |
| SF1670 | ~2000 | - | - | [8][9] |
| bpV(HOpic) | 14 | ~4900 | ~25200 | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
As the data indicates, this compound is a potent inhibitor of PTEN with an IC50 in the nanomolar range.[4] While it also inhibits other phosphatases like PTP-β and PTP-1B, it displays a clear selectivity for PTEN, with approximately 9-fold and 24-fold higher potency, respectively.[4] In comparison, bpV(HOpic) demonstrates even greater selectivity for PTEN over PTP-β and PTP-1B.[9] SF1670, while often used as a PTEN inhibitor, shows a significantly higher IC50 for PTEN compared to the other compounds listed.[8][9] VO-OHpic trihydrate exhibits potency comparable to this compound against PTEN.[8]
Downstream Signaling Effects
Inhibition of PTEN leads to the accumulation of PIP3 at the plasma membrane, resulting in the activation of downstream signaling pathways, most notably the PI3K/AKT pathway. A key indicator of PTEN inhibition in cellular assays is the increased phosphorylation of AKT at Serine 473 (p-AKT Ser473).
| Inhibitor | Effect on p-AKT (Ser473) | Cell Line(s) | Reference(s) |
| This compound | Increased phosphorylation | H9c2 cells | [4] |
| VO-OHpic trihydrate | Increased phosphorylation | Hepatocarcinoma cells | [10] |
| SF1670 | Increased phosphorylation | Renal cell carcinoma cells | [11] |
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. This section provides detailed methodologies for key experiments used to characterize PTEN inhibitors.
PTEN Phosphatase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PTEN.
Materials:
-
Purified recombinant PTEN enzyme
-
PTEN reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl, 10 mM MgCl2)
-
Substrate: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)
-
Malachite Green-based phosphate (B84403) detection reagent
-
Test inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
Add a fixed amount of purified PTEN enzyme to each well of a 96-well plate.
-
Add the diluted inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for PTEN Pathway Activation
This technique is used to assess the effect of PTEN inhibitors on the phosphorylation status of downstream targets like AKT in a cellular context.
Materials:
-
Cell culture reagents
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-PTEN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the PTEN inhibitor for a specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT or a loading control like GAPDH.
Cell Viability Assay
This assay determines the effect of PTEN inhibitors on cell proliferation and survival.
Materials:
-
Cell culture reagents
-
Test inhibitors
-
96-well plates
-
MTS or MTT reagent, or Propidium Iodide (PI) for flow cytometry
-
Microplate reader or flow cytometer
Procedure (MTS/MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PTEN inhibitor.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
Procedure (PI Staining for Flow Cytometry):
-
Treat cells in suspension or after trypsinization with the PTEN inhibitor.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a buffer containing Propidium Iodide.
-
Analyze the cells using a flow cytometer to determine the percentage of non-viable (PI-positive) cells.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the PTEN signaling pathway and a typical experimental workflow.
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. echelon-inc.com [echelon-inc.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. ptglab.com [ptglab.com]
A Comparative Guide to the Efficacy of BpV(phen) Trihydrate and Other PTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein tyrosine phosphatase (PTP) inhibitor BpV(phen) trihydrate with other notable PTP inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to assist researchers in selecting the most appropriate inhibitor for their studies.
Mechanism of Action: The Role of PTPs and the Impact of Inhibition
Protein tyrosine phosphatases are a large family of enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. This dephosphorylation is a key regulatory mechanism in many cellular processes, including cell growth, proliferation, differentiation, and metabolism. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pathway regulated by the PTP known as PTEN (Phosphatase and Tensin homolog). PTEN acts as a tumor suppressor by dephosphorylating PIP3 to PIP2, thus antagonizing the PI3K/Akt pathway and inhibiting cell survival and proliferation.[1][2][3]
Inhibitors of PTPs, such as this compound, block the dephosphorylation activity of these enzymes. By inhibiting PTEN, for example, this compound leads to an accumulation of PIP3, resulting in the activation of Akt and the promotion of downstream signaling events that can induce cell survival and proliferation.[4][5] Vanadium-based compounds, including this compound, are known to act as phosphate analogs, mimicking the transition state of phosphate during enzymatic hydrolysis and thereby blocking the active site of PTPs.[6]
Quantitative Comparison of PTP Inhibitor Efficacy
The efficacy of PTP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific PTP by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of this compound and other commonly used PTP inhibitors against various phosphatases.
| Inhibitor | Target Phosphatase | IC50 Value | Inhibitor Type |
| This compound | PTEN | 38 nM [4][5][7] | Vanadium-based |
| PTP-β | 343 nM [4][5][7] | ||
| PTP-1B | 920 nM [4][5][7] | ||
| bpV(pic) | PTEN | 31 nM[8] | Vanadium-based |
| PTP-β | 12.7 µM[8] | ||
| PTP-1B | 61 µM[8] | ||
| bpV(HOpic) | PTEN | 14 nM[9][10] | Vanadium-based |
| PTPs (general) | 4-25 µM | ||
| BMOV (bis(maltolato)oxovanadium(IV)) | PTP1B | 0.86 µM[11] | Vanadium-based |
| Alkaline Phosphatase | 32.1 µM[11] | ||
| Sodium Orthovanadate | PTPs (general) | 10 µM[12][13] | Vanadium-based |
| PTP1B | 204.1 nM[6] | ||
| SHP-2 | 620 µM[6] | ||
| Trodusquemine (MSI-1436) | PTP1B | 1 µM[14][15][16] | Non-competitive, Allosteric |
| TCPTP | 224 µM[15][17] | ||
| PTP Inhibitor IV | DUSP14 | 5.21 µM[18] | Not specified |
| SHP-2 | 1.8 µM[18] | ||
| PTP1B | 2.5 µM[18] | ||
| PTP-ε | 8.4 µM[18] | ||
| PTP-β | 6.4 µM[18] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound on PTEN.
Caption: Generalized workflow for a colorimetric PTP inhibition assay.
Experimental Protocols
The following is a generalized protocol for a colorimetric protein tyrosine phosphatase inhibition assay using a generic substrate like p-nitrophenyl phosphate (pNPP). This protocol can be adapted for specific PTPs and inhibitors.
Materials:
-
Purified PTP enzyme (e.g., PTP1B, PTEN)
-
PTP inhibitor to be tested (e.g., this compound)
-
Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[19]
-
Substrate: p-nitrophenyl phosphate (pNPP) solution (2 mM in assay buffer)[19]
-
Stop Solution: 1 M NaOH[19]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the PTP inhibitor in the assay buffer. A typical starting concentration for this compound could be in the low micromolar range, with serial dilutions to generate a dose-response curve.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PTP inhibitor dilution (or buffer for control wells)
-
PTP enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[19] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution (1 M NaOH) to each well.[19] The addition of a strong base will deprotonate the p-nitrophenol product, resulting in a yellow color.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no enzyme) from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.
-
Note on Vanadium-Based Inhibitors: Solutions of vanadium-based inhibitors like this compound can be unstable and should be prepared fresh before use.[17] It is also important to note that the inhibitory activity of some vanadium compounds can be affected by the presence of reducing agents like DTT.
Conclusion
This compound is a potent, cell-permeable inhibitor of several PTPs, with particular selectivity for PTEN.[4][5] Its efficacy, especially against PTEN, makes it a valuable tool for studying the PI3K/Akt signaling pathway. When compared to other vanadium-based inhibitors, its potency varies depending on the specific PTP target. For instance, while highly potent against PTEN, it is less effective against PTP1B compared to BMOV.
Non-vanadium inhibitors, such as the allosteric inhibitor Trodusquemine, offer an alternative mechanism of action and may exhibit different selectivity profiles.[14][15] The choice of a PTP inhibitor will ultimately depend on the specific research question, the target PTP, and the experimental system being used. The data and protocols provided in this guide are intended to aid researchers in making an informed decision for their studies of PTP-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sodium Orthovanadate | Phosphatase Inhibitor [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpV(pic) | PTP inhibitor | Hello Bio [hellobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpV(HOpic) A potent phosphotyrosine phosphatase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Trodusquemine - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. PTP Inhibitor IV - TargetMol Chemicals Inc [bioscience.co.uk]
- 19. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Bpv(phen) trihydrate: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of the PTEN signaling pathway, Bpv(phen) trihydrate has emerged as a potent and widely utilized inhibitor. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs. We delve into the downstream effects, specificity, and experimental considerations for this compound and its key counterparts, VO-Ohpic trihydrate and SF1670.
Introduction to this compound and its Alternatives
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), with a particularly high affinity for Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] Its inhibitory action on PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, subsequently activating downstream signaling cascades, most notably the PI3K/Akt pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
However, the vanadium-based nature of this compound and its potential for off-target effects necessitate a careful evaluation of its performance against other available inhibitors. This guide focuses on two prominent alternatives:
-
VO-Ohpic trihydrate: Another vanadium-based compound, recognized for its high potency and selectivity as a PTEN inhibitor.[5]
-
SF1670: A non-vanadium-based, cell-permeable small molecule inhibitor of PTEN.[6]
Comparative Performance: A Data-Driven Overview
The selection of a PTEN inhibitor is often guided by its potency, selectivity, and cellular effects. The following table summarizes the key quantitative data for this compound and its alternatives.
| Feature | This compound | VO-Ohpic trihydrate | SF1670 |
| Target | PTEN, PTP-β, PTP-1B | PTEN | PTEN |
| IC50 (PTEN) | 38 nM[1][3][4] | 35-46 nM[5] | ~2 µM[7] |
| IC50 (PTP-β) | 343 nM[1][3] | Not widely reported | Not widely reported |
| IC50 (PTP-1B) | 920 nM[1][3] | Not widely reported | Not widely reported |
| Mechanism | Reversible, oxidative | Reversible | Reversible |
| Cellular Effects | Insulin-mimetic, pro-apoptotic at high concentrations, induces inflammatory cytokines[1][2][3][8] | Promotes cell survival, can induce senescence in PTEN+/- cells[9] | Promotes cell survival, enhances PtdIns(3,4,5)P3 signaling[6] |
| Selectivity | Inhibits other PTPs | Highly selective for PTEN over other phosphatases[5] | Can inhibit other phosphatases like CD45 and PTPN2[7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to validate the downstream effects of these inhibitors, the following diagrams are provided.
Caption: PTEN Signaling Pathway and Inhibitor Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisperoxovanadium Compounds for Researchers and Drug Development Professionals
A deep dive into the inhibitory potency and selectivity of bisperoxovanadium (bpV) compounds, offering a comparative guide for their application in biomedical research.
Bisperoxovanadium (bpV) compounds have emerged as potent inhibitors of protein tyrosine phosphatases (PTPs), with a particularly high affinity for the tumor suppressor PTEN (Phosphatase and Tensin Homolog). This inhibitory action on PTEN, a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, has positioned bpV compounds as valuable tools in the study of cell signaling, cancer biology, and neuroprotection. This guide provides a comparative analysis of commonly used bpV compounds, presenting key performance data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Performance Comparison of Bisperoxovanadium Compounds
The efficacy of bpV compounds is primarily determined by their inhibitory concentration (IC50) and their selectivity for PTEN over other phosphatases. The following table summarizes the available quantitative data for several key bpV compounds. It is important to note that the inhibitory activity of these compounds can be significantly influenced by the presence of reducing agents, such as dithiothreitol (B142953) (DTT), a crucial consideration for in vitro assays.
| Compound | Target Phosphatase | IC50 (nM) | Selectivity Highlight | Reference(s) |
| bpV(HOpic) | PTEN | 14 | ~350-fold more selective for PTEN over PTP-β and ~1800-fold over PTP-1B. | [1] |
| PTP-β | ~4,900 | [1] | ||
| PTP-1B | ~25,200 | [1] | ||
| bpV(phen) | PTEN | 38 | More potent against PTEN than PTP-β and PTP-1B. | [2] |
| PTP-β | 343 | [2] | ||
| PTP-1B | 920 | [2] | ||
| bpV(pic) | PTEN | ~100 (in the absence of DTT) | Inhibition is significantly reduced in the presence of DTT. | [3] |
| SHP1 | ~100 (in the absence of DTT) | [3] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes. The inhibitory mechanism of bpV compounds involves the oxidation of the catalytic cysteine residue in the active site of phosphatases, a process that can be reversed by reducing agents[4][5].
Key Signaling Pathway: PI3K/Akt/mTOR
The primary molecular target of bisperoxovanadium compounds, PTEN, is a crucial gatekeeper of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, bpV compounds lead to the activation of this pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.
Experimental Protocols
In Vitro PTEN Inhibition Assay using Western Blot for p-Akt (Ser473)
This protocol describes how to assess the inhibitory effect of bpV compounds on PTEN activity in a cell-based assay by measuring the phosphorylation of Akt at Ser473, a downstream target in the PI3K/Akt pathway.
a. Cell Culture and Treatment:
-
Seed cells (e.g., PC-3, a PTEN-null cell line as a negative control, and a PTEN-positive cell line like LNCaP) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal Akt phosphorylation.
-
Treat the cells with various concentrations of the bpV compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vitro Neuroprotection Assay
This protocol outlines a general procedure to evaluate the neuroprotective effects of bpV compounds against a neurotoxic insult in primary neurons or a neuronal cell line (e.g., SH-SY5Y).
a. Cell Culture:
-
Culture primary neurons or a neuronal cell line in appropriate plates or dishes. For primary neurons, allow them to mature for several days in vitro.
b. Treatment:
-
Pre-treat the cells with different concentrations of the bpV compound for a specific duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or glutamate (B1630785) for excitotoxicity models. Include a vehicle-treated control group and a neurotoxin-only group.
-
Co-incubate the cells with the bpV compound and the neurotoxin for a predetermined time (e.g., 24 hours).
c. Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These colorimetric assays measure the metabolic activity of viable cells.
-
Alternatively, use a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells into the culture medium.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control group.
-
Determine the concentration-dependent neuroprotective effect of the bpV compound.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of research projects. The following diagrams illustrate a typical workflow for screening neuroprotective compounds and the decision-making process for selecting a bpV compound.
References
Safety Operating Guide
Proper Disposal Procedures for Bpv(phen) Trihydrate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal
This document provides essential safety and logistical information for the proper disposal of Bpv(phen) trihydrate. Adherence to these procedural steps is critical for maintaining laboratory safety and environmental compliance. While some safety data sheets (SDS) may suggest that small quantities can be disposed of as household waste, a more conservative approach is recommended due to the compound's potent biological activity as a protein tyrosine phosphatase (PTP) inhibitor and its vanadium content, which can pose environmental risks.
Core Disposal Protocol
This protocol outlines the recommended step-by-step process for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Classification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as chemical waste.
-
Do not dispose of this compound down the drain. This is to prevent the release of vanadium compounds into aquatic systems, where they can be hazardous.
-
Segregate this compound waste from other waste streams to ensure proper handling.
3. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed container. The label should include "this compound waste" and the appropriate hazard symbols as required by your institution's waste management program.
-
Collect liquid waste (e.g., solutions) in a compatible, leak-proof, and clearly labeled container.
-
Store the waste container in a designated, secure area away from incompatible materials.
4. Disposal Procedure:
-
All this compound waste should be disposed of through your institution's hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with the Safety Data Sheet (SDS) for this compound upon request.
5. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
A common procedure is to rinse the labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residues, followed by a thorough washing with detergent and water.
-
Collect the initial solvent rinse as chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data related to the safety and biological activity of this compound. This information underscores the need for careful handling and disposal.
| Parameter | Value | Reference |
| IC₅₀ for PTEN | 38 nM | [1][2][3] |
| IC₅₀ for PTP-β | 343 nM | [1][3] |
| IC₅₀ for PTP-1B | 920 nM | [1][3] |
| Water Solubility | 20 mg/mL | |
| Storage Temperature | -20°C |
Experimental Protocols Cited
While this document focuses on disposal, the potent biological activity of this compound, as indicated by its low IC₅₀ values, is a primary reason for treating it as hazardous waste. The IC₅₀ values are determined through standard enzymatic assays that measure the inhibition of phosphatase activity. A general workflow for such an assay is described below.
General Workflow for a Phosphatase Inhibition Assay:
-
Prepare Reagents: Prepare a buffer solution, the phosphatase enzyme, a substrate that the enzyme will act upon, and various concentrations of the inhibitor (this compound).
-
Incubation: In a multi-well plate, combine the enzyme, buffer, and inhibitor at various concentrations. Allow them to incubate for a specific period.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Stop Reaction: After a set time, add a stop solution to halt the reaction.
-
Detection: Measure the amount of product generated, typically through a colorimetric or fluorescent signal.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Disposal Decision Pathway
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Bpv(phen) trihydrate: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Bpv(phen) trihydrate, a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor. Due to conflicting safety information from suppliers, a cautious approach is recommended, adhering to the more stringent hazard classifications.
Hazard Assessment and Personal Protective Equipment (PPE)
One supplier has classified this compound as a hazardous substance, citing potential for skin and eye irritation, as well as respiratory tract irritation. Another supplier, however, does not classify it as hazardous under the Globally Harmonized System (GHS). To ensure maximum safety, personnel should adhere to the more stringent classification.
Hazard Classifications:
| Hazard Class | Category | GHS Code |
| Skin Irritation | 2 | H315 |
| Eye Irritation | 2 | H319 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335 |
Recommended Personal Protective Equipment (PPE):
Based on these potential hazards, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A fully fastened lab coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. | If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling and Storage
Proper operational procedures are critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation of any dust or aerosols.
-
Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Avoid creating dust. After handling, wash hands thoroughly with soap and water.
Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended by some suppliers to ensure stability.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Categories:
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, etc.), weighing paper, pipette tips. | Labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound. | Labeled hazardous waste container for chemical liquids. |
Disposal Procedure:
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or in the regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Standard Operating Procedure for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
